Product packaging for BYK 49187(Cat. No.:)

BYK 49187

Cat. No.: B1663723
M. Wt: 335.4 g/mol
InChI Key: YKJJROIKVYSPDH-UHFFFAOYSA-N
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Description

PARP-1 and PARP-2 inhibitor (pIC50 values are 8.36 and 7.50 for cell-free recombinant PARP-1 and murine PARP-2 respectively). Displays potent inhibitory activity against human PARP-1 in cell-free and cellular assays in vitro;  reduces myocardial infarct size in vivo.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N5O B1663723 BYK 49187

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJJROIKVYSPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BYK 49187

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and Poly(ADP-ribose) polymerase-2 (PARP-2). These nuclear enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks. By inhibiting PARP-1 and PARP-2, this compound disrupts the DNA damage repair pathway, a mechanism that has significant therapeutic implications, particularly in oncology and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data available for this compound.

Enzymatic Inhibition
Target pIC50
Recombinant Human PARP-1 (cell-free)8.36
Recombinant Murine PARP-2 (cell-free)7.50

| Cellular Inhibitory Activity (PAR Formation) | | | :--- | :--- | :--- | | Cell Line | pIC50 | IC50 (nM) | | A549 (Human Lung Carcinoma) | 7.80 | 15.85 | | C4I (Human Colon Carcinoma) | 7.02 | 95.50 | | H9c2 (Rat Cardiomyoblasts) | 7.65 | 22.39 |

In Vivo Efficacy: Myocardial Infarct Size Reduction in Rats
Dosage Infarct Size Reduction (%)
1 mg/kg bolus + 1 mg/kg/h infusion6% (not significant)
3 mg/kg bolus + 3 mg/kg/h infusion22% (P < 0.05)

Mechanism of Action: PARP Signaling Pathway

This compound exerts its effects by competitively inhibiting the catalytic activity of PARP-1 and PARP-2. In the presence of DNA single-strand breaks, PARP-1 and PARP-2 are recruited to the site of damage. They then catalyze the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA. By blocking this process, this compound prevents the recruitment of the DNA repair machinery, leading to the accumulation of single-strand breaks. In rapidly dividing cells, such as cancer cells, these unrepaired single-strand breaks are converted to cytotoxic double-strand breaks during DNA replication, ultimately leading to cell death. This is the principle of "synthetic lethality," where the inhibition of PARP is particularly effective in tumors with pre-existing defects in double-strand break repair pathways (e.g., BRCA1/2 mutations).

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of this compound cluster_2 Cellular Outcomes DNA_SSB DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Chains PARP->PAR synthesizes Accumulated_SSB Accumulated SSBs PARP->Accumulated_SSB inhibition leads to NAD NAD+ NAD->PARP substrate DNA_Repair_Complex DNA Repair Protein Recruitment (e.g., XRCC1) PAR->DNA_Repair_Complex recruits SSB_Repair SSB Repair DNA_Repair_Complex->SSB_Repair facilitates BYK49187 This compound BYK49187->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse Accumulated_SSB->Replication_Fork_Collapse DSB DNA Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Apoptosis) DSB->Cell_Death in HR-deficient cells

Caption: Signaling pathway of PARP inhibition by this compound leading to cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell-Free Recombinant PARP-1 and Murine PARP-2 Enzymatic Assays

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against purified PARP enzymes.

PARP_Enzymatic_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection Reagents Prepare Reagents: - Recombinant PARP-1 or PARP-2 - Biotinylated NAD+ - Activated DNA - Histones - Assay Buffer Incubation Incubate PARP, Activated DNA, Histones, and this compound Reagents->Incubation Test_Compound Prepare Serial Dilutions of this compound Test_Compound->Incubation Initiation Initiate Reaction with Biotinylated NAD+ Incubation->Initiation Reaction_Time Incubate at 37°C Initiation->Reaction_Time Plate_Coating Transfer to Streptavidin-Coated Plate Reaction_Time->Plate_Coating Washing Wash to Remove Unbound Reagents Plate_Coating->Washing Detection_Reagent Add HRP-Conjugated Anti-PAR Antibody Washing->Detection_Reagent Substrate Add Chemiluminescent Substrate Detection_Reagent->Substrate Readout Measure Luminescence Substrate->Readout

Caption: Workflow for the cell-free PARP enzymatic activity assay.

Methodology:

  • Plate Preparation: Histone-coated microplates are used to capture the poly(ADP-ribosyl)ated proteins.

  • Reaction Mixture: A reaction mixture is prepared containing recombinant human PARP-1 or murine PARP-2, activated DNA (to stimulate enzyme activity), and various concentrations of this compound in an appropriate assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+ as a substrate.

  • Incubation: The reaction is allowed to proceed for a defined period at 37°C.

  • Detection: The amount of biotinylated PAR incorporated onto the histones is quantified using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Data Analysis: The luminescence signal is measured, and IC50 values are calculated from the concentration-response curves.

Cellular PARP Activity Assay (PAR Formation in A549, C4I, and H9c2 Cells)

This protocol describes the method to assess the ability of this compound to inhibit PARP activity within intact cells.

Methodology:

  • Cell Culture: A549, C4I, or H9c2 cells are cultured in appropriate media to sub-confluency in multi-well plates.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified duration.

  • Induction of DNA Damage: DNA damage is induced by treating the cells with a DNA-damaging agent, such as hydrogen peroxide (H2O2), to activate PARP.

  • Cell Lysis: After a short incubation period, the cells are lysed to release the cellular contents.

  • PAR Detection: The level of PAR formation in the cell lysates is determined using an ELISA-based method with an anti-PAR antibody.

  • Data Analysis: The signal is quantified, and pIC50 values are determined from the dose-response curves.

In Vivo Myocardial Infarction Model in Rats

This protocol details the surgical procedure and treatment regimen to evaluate the cardioprotective effects of this compound in a rat model of ischemia-reperfusion injury.

Myocardial_Infarction_Model Animal_Prep Anesthetize and Ventilate Male Wistar Rats Thoracotomy Perform Thoracotomy to Expose the Heart Animal_Prep->Thoracotomy LAD_Ligation Ligate the Left Anterior Descending (LAD) Coronary Artery Thoracotomy->LAD_Ligation Ischemia Induce Myocardial Ischemia (e.g., 30 minutes) LAD_Ligation->Ischemia Reperfusion Remove Ligature to Initiate Reperfusion Ischemia->Reperfusion Treatment Administer this compound or Vehicle (IV Bolus and Infusion) Reperfusion->Treatment Monitoring Monitor Hemodynamic Parameters Treatment->Monitoring Infarct_Staining Excise Heart and Stain with TTC to Demarcate Infarct Area Monitoring->Infarct_Staining Analysis Quantify Infarct Size (as a percentage of area at risk) Infarct_Staining->Analysis

Caption: Experimental workflow for the in vivo rat model of myocardial infarction.

Methodology:

  • Animal Model: Male Wistar rats are used for this study.

  • Surgical Procedure:

    • The animals are anesthetized, and a thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.

  • Ischemia-Reperfusion:

    • The LAD artery is occluded for a defined period (e.g., 30 minutes) to induce ischemia.

    • The ligature is then removed to allow for reperfusion of the myocardium.

  • Drug Administration:

    • This compound or vehicle is administered intravenously as a bolus at the beginning of reperfusion, followed by a continuous infusion for the duration of the reperfusion period.

  • Infarct Size Measurement:

    • At the end of the reperfusion period, the hearts are excised, and the left ventricle is sliced and stained with triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue pale.

    • The area of infarction and the area at risk are measured by planimetry, and the infarct size is expressed as a percentage of the area at risk.

  • Statistical Analysis: The infarct sizes between the treatment and vehicle groups are compared using appropriate statistical tests.

Conclusion

This compound is a potent dual inhibitor of PARP-1 and PARP-2 with demonstrated activity in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of DNA single-strand break repair, provides a strong rationale for its investigation in therapeutic areas where PARP inhibition is a validated strategy, such as oncology and ischemia-reperfusion injury. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working with or interested in this compound.

Core Concepts: PARP1, PARP2, and Their Role in DNA Repair

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the PARP1 and PARP2 Inhibitory Action of BYK 49187

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of this compound against Poly(ADP-ribose) polymerase 1 (PARP1) and Poly(ADP-ribose) polymerase 2 (PARP2). This document consolidates key quantitative data, details established experimental methodologies for assessing PARP inhibition, and visualizes the relevant biological pathways and experimental workflows.

PARP1 and PARP2 are critical nuclear enzymes that play a central role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Upon detection of a DNA strand break, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins, such as histones. This PARylation event serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the restoration of DNA integrity. Inhibition of PARP1 and PARP2 can lead to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP can induce synthetic lethality, making PARP inhibitors a promising class of anticancer agents.

This compound: A Potent Inhibitor of PARP1 and PARP2

This compound is a potent small molecule inhibitor of both PARP1 and PARP2.[1] It belongs to the imidazoquinolinone class of compounds.[1] Preclinical studies have demonstrated its efficacy in both cell-free and cellular-based assays, as well as in an in vivo model of myocardial infarction.[1]

Quantitative Data Summary

The following tables summarize the reported inhibitory potency of this compound against PARP1 and PARP2, as well as its effect on PAR formation in various cell lines.

Table 1: In Vitro Enzyme Inhibition of this compound

Target EnzymePotency (pIC50)
Human PARP-1 (cell-free)8.36[1]
Murine PARP-2 (cell-free)7.50[1]

Table 2: Cellular PAR Formation Inhibition of this compound

Cell LineCell TypePotency (pIC50)
A549Human Lung Carcinoma7.80[1]
C4IHuman Cervical Carcinoma7.02[1]
H9c2Rat Myoblast7.65[1]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction

Treatment GroupDoseOutcome
Vehicle--
This compound (low dose)Not specified6% reduction in infarct size (nearly ineffective)[1]
This compound (high dose)3 mg/kg followed by 3 mg/kg/h (intravenous)22% reduction in infarct size (significant)[1]
This compound3 mg/kg i.v.80% inhibition of PARP-1 in blood samples[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of PARP1 and PARP2 in the DNA damage response and the mechanism of action of this compound.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP1 / PARP2 DNA_Damage->PARP1_2 activates PARylation Poly(ADP-ribosyl)ation (PAR synthesis) PARP1_2->PARylation catalyzes BER_Complex Base Excision Repair (BER) Complex Recruitment (XRCC1, DNA Ligase III, etc.) PARylation->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair BYK_49187 This compound Inhibition Inhibition of PARP1/PARP2 BYK_49187->Inhibition Inhibition->PARP1_2 SSB_Accumulation Accumulation of Unrepaired SSBs Inhibition->SSB_Accumulation DSB_Formation Double-Strand Break (DSB) Formation (at replication forks) SSB_Accumulation->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HRR-deficient cells) DSB_Formation->Cell_Death

Caption: PARP1/2 signaling in DNA repair and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of PARP inhibitors like this compound.

Cell-Free PARP1/PARP2 Activity Assay (ELISA-based)

This assay quantifies the in vitro enzymatic activity of purified PARP1 or PARP2 and the inhibitory effect of test compounds.

Methodology:

  • Plate Coating: 96-well plates are coated with histone proteins, which will serve as the substrate for PARP-mediated PARylation. The plates are then washed and blocked to prevent non-specific binding.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant human PARP1 or murine PARP2 enzyme, biotinylated NAD+ (the substrate for PARylation), and varying concentrations of this compound or a vehicle control.

  • Enzymatic Reaction: The reaction mixture is added to the histone-coated wells, and the plate is incubated to allow the PARP enzyme to catalyze the transfer of biotinylated ADP-ribose units onto the histone substrates.

  • Detection: After incubation, the wells are washed to remove unbound reagents. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated PAR chains.

  • Signal Generation: A chemiluminescent or colorimetric HRP substrate is added to the wells. The HRP enzyme catalyzes a reaction that produces a detectable light or color signal.

  • Data Analysis: The intensity of the signal, which is proportional to the amount of PARylation, is measured using a plate reader. The IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%) is calculated by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The pIC50 is the negative logarithm of the IC50.

CellFree_PARP_Assay start Start plate_coating Coat 96-well plate with Histone start->plate_coating wash_block Wash and Block plate_coating->wash_block prepare_rxn Prepare Reaction Mix: - Purified PARP1/2 - Biotinylated NAD+ - this compound (or vehicle) wash_block->prepare_rxn add_rxn Add Reaction Mix to wells prepare_rxn->add_rxn incubate Incubate for Enzymatic Reaction add_rxn->incubate wash_1 Wash wells incubate->wash_1 add_strep_hrp Add Streptavidin-HRP wash_1->add_strep_hrp incubate_2 Incubate add_strep_hrp->incubate_2 wash_2 Wash wells incubate_2->wash_2 add_substrate Add HRP Substrate wash_2->add_substrate read_signal Read Chemiluminescent/ Colorimetric Signal add_substrate->read_signal analyze_data Calculate pIC50 read_signal->analyze_data

Caption: Workflow for a cell-free PARP activity assay.

Cellular PAR Formation Assay

This assay measures the ability of a compound to inhibit PARP activity within intact cells.

Methodology:

  • Cell Culture and Seeding: Human cancer cell lines (e.g., A549, C4I) or other relevant cell types (e.g., H9c2) are cultured under standard conditions and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period.

  • Induction of DNA Damage: To stimulate PARP activity, cells are exposed to a DNA-damaging agent, such as hydrogen peroxide (H2O2) or an alkylating agent.

  • Cell Lysis: After induction of DNA damage, the cells are lysed to release the cellular contents, including PARylated proteins.

  • PAR Detection (ELISA-based):

    • The cell lysates are transferred to a 96-well plate coated with an antibody that captures all proteins.

    • A primary antibody that specifically recognizes PAR is added to the wells.

    • A secondary antibody conjugated to HRP, which binds to the primary anti-PAR antibody, is then added.

    • An HRP substrate is added to generate a detectable signal.

  • Data Analysis: The signal, which is proportional to the amount of intracellular PAR, is quantified. The pIC50 for the inhibition of PAR formation is calculated as described for the cell-free assay.

Cellular_PAR_Assay start Start seed_cells Seed cells (e.g., A549) in 96-well plate start->seed_cells treat_compound Treat with this compound (or vehicle) seed_cells->treat_compound induce_damage Induce DNA Damage (e.g., with H2O2) treat_compound->induce_damage lyse_cells Lyse cells induce_damage->lyse_cells transfer_lysate Transfer lysate to ELISA plate lyse_cells->transfer_lysate add_primary_ab Add anti-PAR primary antibody transfer_lysate->add_primary_ab add_secondary_ab Add HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_substrate Add HRP Substrate add_secondary_ab->add_substrate read_signal Read Signal add_substrate->read_signal analyze_data Calculate pIC50 read_signal->analyze_data InVivo_MI_Model start Start anesthetize Anesthetize and ventilate rat start->anesthetize expose_heart Expose heart via thoracotomy anesthetize->expose_heart ligate_lad Ligate LAD coronary artery (induce ischemia) expose_heart->ligate_lad administer_drug Administer this compound (or vehicle) i.v. ligate_lad->administer_drug reperfuse Release ligation (start reperfusion) administer_drug->reperfuse excise_heart Excise heart reperfuse->excise_heart stain_tissue Stain with Evans blue and TTC excise_heart->stain_tissue measure_infarct Measure infarct size stain_tissue->measure_infarct analyze_data Statistical Analysis measure_infarct->analyze_data

References

An In-depth Technical Guide to the PARP Inhibitor BYK 49187

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of BYK 49187, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on oncology and DNA repair mechanisms.

Chemical Structure and Properties

This compound, with the chemical name 4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one, is a small molecule inhibitor belonging to the imidazoquinolinone class.[1][2][3] Its chemical formula is C19H21N5O, and it has a molecular weight of 335.4 g/mol .[2][3]

PropertyValueReference
Chemical Name 4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one[3]
Molecular Formula C19H21N5O[1][2][3]
Molecular Weight 335.4[1][3]
CAS Number 163120-31-8[1][2][3]
SMILES O=C2CCN3C1=C(N=C3N4CCC(C5=C(C)N=CN5)CC4)C=CC=C12[1]
Purity ≥98% (HPLC)[1]

Chemical Structure of this compound

BYK49187_structure cluster_core cluster_piperidine cluster_imidazole C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C N1->C7 C7->C2 N2 N C7->N2 N3 N N2->N3 C9 C C8->C9 C10 C C8->C10 C9->N1 O1 O C10->O1 C11 C N3->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C16 C C13->C16 C15 C C14->C15 C15->N3 C17 C C16->C17 N4 N C17->N4 C19 C C17->C19 C18 C N4->C18 N5 N C18->N5 N5->C16

Caption: 2D chemical structure of this compound.

Mechanism of Action: PARP Inhibition

This compound is a potent inhibitor of both PARP-1 and PARP-2.[1][3][4] PARP enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway.

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the general signaling pathway of PARP in response to DNA damage and the mechanism of inhibition by compounds like this compound.

PARP_Inhibition_Pathway cluster_inhibition Mechanism of Inhibition DNA_damage DNA Single-Strand Break PARP PARP-1 / PARP-2 DNA_damage->PARP activates PAR Poly(ADP-ribose) Polymer (PAR) Synthesis PARP->PAR catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment BER Base Excision Repair (BER) Recruitment->BER Repair DNA Repair BER->Repair Apoptosis Cell Death (Apoptosis) BER->Apoptosis If repair fails or in HR-deficient cells BYK49187 This compound BYK49187->Inhibition Inhibition->PAR blocks

Caption: PARP-mediated DNA repair and inhibition by this compound.

Upon DNA damage, PARP enzymes are recruited to the site of the lesion. This binding activates PARP to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PAR-ylation acts as a scaffold to recruit other DNA repair proteins, facilitating the repair process. PARP inhibitors like this compound compete with the NAD+ substrate of PARP, preventing the formation of PAR chains and thereby inhibiting the recruitment of repair machinery. In cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair of single-strand breaks leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and cell death.

Quantitative Analysis of PARP Inhibition

The inhibitory potency of this compound against PARP-1 and PARP-2 has been quantified in both cell-free and cellular assays. The data presented below is sourced from the publication by Eltze et al. in Molecular Pharmacology (2008).[2][5]

In Vitro (Cell-Free) Inhibition
EnzymepIC50pKi
Human PARP-1 (recombinant) 8.367.97
Murine PARP-2 7.50-

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). pKi is the negative logarithm of the inhibition constant (Ki).

Cellular Inhibition of PAR Synthesis

The ability of this compound to inhibit the formation of poly(ADP-ribose) in various cell lines after induction of DNA damage with hydrogen peroxide (H2O2) is summarized below.

Cell LineCell TypepIC50
A549 Human Lung Epithelial7.80
C4I Human Cervical Carcinoma7.02
H9c2 Rat Cardiac Myoblast7.65

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound, as described by Eltze et al. (2008).[2][5]

Cell-Free PARP Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound on recombinant human PARP-1 and murine PARP-2.

Methodology:

  • Reaction Mixture: A reaction mixture containing [3H]NAD+, activated DNA (to stimulate PARP activity), and the respective PARP enzyme (human PARP-1 or murine PARP-2) was prepared in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixture.

  • Incubation: The reaction was incubated to allow for the PARP-catalyzed incorporation of [3H]ADP-ribose onto acceptor proteins.

  • Precipitation: The reaction was stopped, and the radiolabeled proteins were precipitated using trichloroacetic acid.

  • Quantification: The amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound was calculated, and the IC50 value was determined by non-linear regression analysis.

Cellular PARP Inhibition Assay (Immunofluorescence)

Objective: To measure the inhibition of PAR synthesis in cultured cells.

Methodology:

  • Cell Culture: A549, C4I, or H9c2 cells were cultured on coverslips.

  • Inhibitor Pre-incubation: Cells were pre-incubated with various concentrations of this compound.

  • DNA Damage Induction: DNA damage was induced by treating the cells with hydrogen peroxide (H2O2).

  • Fixation and Permeabilization: Cells were fixed with methanol/acetic acid and permeabilized.

  • Immunostaining: The coverslips were incubated with a primary antibody specific for poly(ADP-ribose), followed by a fluorescently labeled secondary antibody.

  • Microscopy and Analysis: The fluorescence intensity, indicative of the amount of PAR, was visualized and quantified using fluorescence microscopy. The IC50 values were calculated from the concentration-response curves.

Experimental Workflow for Cellular PARP Inhibition Assay

The following diagram outlines the workflow for the cellular PARP inhibition assay.

Cellular_Assay_Workflow start Start culture Cell Culture (A549, C4I, H9c2) start->culture preincubation Pre-incubation with Varying [this compound] culture->preincubation damage Induce DNA Damage (H2O2 Treatment) preincubation->damage fix_perm Fixation and Permeabilization damage->fix_perm immunostain Immunostaining for Poly(ADP-ribose) fix_perm->immunostain microscopy Fluorescence Microscopy and Quantification immunostain->microscopy analysis Data Analysis (IC50 Determination) microscopy->analysis end End analysis->end

Caption: Workflow for the cellular PARP inhibition assay.

Conclusion

This compound is a potent, non-selective inhibitor of PARP-1 and PARP-2 with demonstrated activity in both cell-free and cellular environments. Its ability to block the repair of DNA single-strand breaks makes it a valuable tool for research into DNA repair mechanisms and a potential therapeutic agent, particularly in the context of cancers with deficiencies in homologous recombination. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds.

References

An In-depth Technical Guide to BYK 49187: A Potent PARP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BYK 49187, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into its properties, biological activity, and potential therapeutic applications.

Core Properties of this compound

This compound is a small molecule inhibitor targeting PARP-1 and PARP-2.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 163120-31-8[1][3]
Molecular Formula C₁₉H₂₁N₅O[1][3][4]
Molecular Weight 335.4 g/mol [1]
IUPAC Name 4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one[1]
Purity ≥98% (HPLC)
Solubility Soluble in ethanol (<16.77mg/ml), insoluble in DMSO[4]
Storage Store at +4°C

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of both PARP-1 and PARP-2.[1][2] PARP enzymes are crucial for various cellular processes, most notably DNA repair and programmed cell death.[4] By inhibiting these enzymes, this compound can interfere with the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), this inhibition can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

The inhibitory activity of this compound has been quantified in both cell-free and cellular assays.

TargetAssay TypepIC₅₀Reference
Recombinant PARP-1Cell-free8.36
Murine PARP-2Cell-free7.50
PAR Formation in A549 cellsCellular7.80[4]
PAR Formation in C4I cellsCellular7.02[4]
PAR Formation in H9c2 cellsCellular7.65[4]

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

  • In Vitro Studies: this compound demonstrates potent inhibitory activity against human PARP-1 in both cell-free and cellular assays.

  • In Vivo Studies: Research has shown that this compound can reduce myocardial infarct size in vivo, suggesting a potential role in cardioprotection.[2]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound involves the inhibition of the PARP-mediated DNA damage repair pathway. The following diagram illustrates this process.

PARP_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Intervention DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP senses PARylation PAR Polymer Synthesis (PARylation) PARP->PARylation DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival BYK_49187 This compound BYK_49187->PARP inhibits

Caption: Inhibition of the PARP-mediated DNA repair pathway by this compound.

A typical experimental workflow to evaluate the efficacy of a PARP inhibitor like this compound is outlined below.

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Line Selection & Culture (e.g., BRCA-mutant) Start->Cell_Culture Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment PARP_Assay PARP Activity Assay (e.g., ELISA-based) Treatment->PARP_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability DNA_Damage_Assay DNA Damage Assessment (e.g., Comet Assay, γH2AX staining) Treatment->DNA_Damage_Assay Data_Analysis Data Analysis and IC₅₀ Determination PARP_Assay->Data_Analysis Cell_Viability->Data_Analysis DNA_Damage_Assay->Data_Analysis Conclusion Conclusion and Further In Vivo Studies Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed experimental protocols are critical for reproducible research. Below are generalized methodologies for key experiments cited in the literature for PARP inhibitors.

Protocol 1: Cell-Free PARP Inhibition Assay (ELISA-based)

  • Objective: To determine the in vitro inhibitory activity of this compound on recombinant PARP-1 and PARP-2.

  • Materials: Recombinant human PARP-1 or murine PARP-2, histone-coated 96-well plates, biotinylated-NAD+, streptavidin-HRP, TMB substrate, stop solution, this compound at various concentrations.

  • Methodology:

    • Coat a 96-well plate with histones.

    • Add recombinant PARP enzyme, biotinylated-NAD+, and varying concentrations of this compound to the wells.

    • Incubate to allow the PARP reaction to occur.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition and determine the pIC₅₀ value.

Protocol 2: Cellular PARP Inhibition Assay (Immunofluorescence)

  • Objective: To assess the ability of this compound to inhibit PARP activity within cells.

  • Materials: A549, C4I, or H9c2 cell lines, cell culture medium, DNA damaging agent (e.g., H₂O₂), this compound, primary antibody against PAR, fluorescently labeled secondary antibody, DAPI for nuclear staining, fluorescence microscope.

  • Methodology:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound.

    • Induce DNA damage with a DNA damaging agent.

    • Fix and permeabilize the cells.

    • Incubate with the primary antibody against PAR, followed by the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the fluorescence intensity of PAR formation using a fluorescence microscope.

    • Calculate the percent inhibition and determine the pIC₅₀ value.

Safety and Handling

This compound is intended for research use only and is not for diagnostic or therapeutic use.[1] Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment, should be followed.

Disclaimer

The technical data provided in this guide is for informational purposes only. For batch-specific data, please refer to the Certificate of Analysis provided by the supplier.

References

BYK 49187: A Potent PARP-1/2 Inhibitor in DNA Damage Repair

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of BYK 49187, a potent small molecule inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, in the context of DNA damage repair. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of PARP inhibitors.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP-1 and PARP-2 are rapidly activated by DNA strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the repair of single-strand breaks (SSBs) primarily through the base excision repair (BER) pathway. Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective killing of cancer cells.

This compound has emerged as a potent inhibitor of both PARP-1 and PARP-2, demonstrating significant activity in both preclinical in vitro and in vivo models.[1] This guide will delve into the quantitative data supporting its efficacy, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy at both the enzymatic and cellular levels.

In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. For enzyme inhibitors, this is often expressed as the pIC50, which is the negative logarithm of the IC50 value in molar concentration. A higher pIC50 value indicates a more potent inhibitor.

TargetAssay TypepIC50
Recombinant Human PARP-1Cell-free8.36[1]
Murine PARP-2Cell-free7.50[1]
Cellular PAR Formation Inhibition

The inhibitory effect of this compound on PAR formation has been evaluated in different cell lines.

Cell LinepIC50
A549 (Human Lung Carcinoma)7.80[1]
C4I7.02[1]
H9c2 (Rat Cardiomyoblasts)7.65[1]
In Vivo Efficacy in a Rat Model of Myocardial Infarction

The therapeutic potential of this compound has been assessed in a rat model of myocardial ischemia/reperfusion injury, a condition where DNA damage and PARP activation play a significant pathological role.

Treatment GroupDoseReduction in Infarct SizePARP-1 Inhibition (in blood samples)
Low DoseIntravenous administration~6%Not reported
High Dose3 mg/kg followed by 3 mg/kg/h22% (significant)80% (significant)[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting PARP-1 and PARP-2, thereby disrupting the DNA damage repair process.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 activates SSB_Accumulation SSB Accumulation DNA_Damage->SSB_Accumulation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_2->PAR catalyzes Inhibition Inhibition of PAR Synthesis PARP1_2->Inhibition Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, DNA Ligase III, etc.) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair (BER) Repair_Proteins->SSB_Repair facilitates Replication_Fork Replication Fork SSB_Repair->Replication_Fork allows progression Cell_Survival Cell Survival Replication_Fork->Cell_Survival DSB Double-Strand Break BYK49187 This compound BYK49187->PARP1_2 Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse leads to DSB_Formation DSB Formation Replication_Fork_Collapse->DSB_Formation HR_Deficient_Cell HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient_Cell Apoptosis Apoptosis / Cell Death HR_Deficient_Cell->Apoptosis Synthetic Lethality

Figure 1: Signaling pathway of PARP-1/2 inhibition by this compound in DNA damage repair.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PARP-1/2 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant PARP-1 and PARP-2.

Materials:

  • Recombinant human PARP-1 and murine PARP-2 enzymes

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

Procedure:

  • Coat streptavidin-coated 96-well plates with histones.

  • Prepare a serial dilution of this compound in assay buffer.

  • In each well, add the PARP enzyme (PARP-1 or PARP-2) and the corresponding concentration of this compound. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate the PARylation reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Wash the plate to remove unbound reagents.

  • Add an anti-PAR antibody conjugated to HRP and incubate.

  • Wash the plate again.

  • Add the HRP substrate and measure the resulting signal (e.g., absorbance at a specific wavelength).

  • Calculate the percent inhibition for each concentration of this compound and determine the pIC50 value by fitting the data to a dose-response curve.

PARP_Inhibition_Assay_Workflow start Start coat_plate Coat plate with histones start->coat_plate prepare_inhibitor Prepare serial dilutions of this compound coat_plate->prepare_inhibitor add_reagents Add PARP enzyme and this compound to wells prepare_inhibitor->add_reagents start_reaction Initiate reaction with biotinylated NAD+ add_reagents->start_reaction incubate_1 Incubate at room temperature start_reaction->incubate_1 wash_1 Wash plate incubate_1->wash_1 add_antibody Add anti-PAR-HRP antibody wash_1->add_antibody incubate_2 Incubate add_antibody->incubate_2 wash_2 Wash plate incubate_2->wash_2 add_substrate Add HRP substrate wash_2->add_substrate measure_signal Measure signal add_substrate->measure_signal analyze_data Calculate % inhibition and pIC50 measure_signal->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro PARP enzyme inhibition assay.

Cellular PAR Formation Assay

This assay measures the ability of this compound to inhibit PARP activity within cells in response to a DNA damaging agent.

Materials:

  • A549 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or MNNG)

  • This compound (dissolved in DMSO)

  • Fixation solution (e.g., cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Primary antibody: anti-PAR monoclonal antibody

  • Secondary antibody: fluorescently labeled anti-mouse IgG

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed A549 cells in a 96-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Fix the cells with cold methanol.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-PAR antibody.

  • Wash the cells.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Wash the cells.

  • Acquire images using a high-content imaging system.

  • Quantify the nuclear fluorescence intensity of the PAR signal and normalize it to the DAPI signal.

  • Determine the pIC50 value for the inhibition of PAR formation.

Cellular_PAR_Assay_Workflow start Start seed_cells Seed A549 cells in 96-well plate start->seed_cells pretreat Pre-treat with this compound dilutions seed_cells->pretreat induce_damage Induce DNA damage (e.g., H2O2) pretreat->induce_damage fix_cells Fix cells induce_damage->fix_cells permeabilize Permeabilize cells fix_cells->permeabilize block Block non-specific binding permeabilize->block primary_ab Incubate with anti-PAR antibody block->primary_ab wash_1 Wash primary_ab->wash_1 secondary_ab Incubate with fluorescent secondary antibody and DAPI wash_1->secondary_ab wash_2 Wash secondary_ab->wash_2 acquire_images Acquire images wash_2->acquire_images quantify Quantify nuclear PAR fluorescence acquire_images->quantify analyze Determine pIC50 quantify->analyze end End analyze->end

Figure 3: Workflow for the cellular PAR formation assay.

In Vivo Myocardial Infarction Model in Rats

This protocol outlines the procedure for inducing myocardial infarction in rats and assessing the therapeutic effect of this compound.

Animals:

  • Male Wistar rats

Procedure:

  • Anesthetize the rats.

  • Intubate and ventilate the animals.

  • Perform a left thoracotomy to expose the heart.

  • Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes).

  • Administer this compound or vehicle intravenously at the onset of reperfusion (release of the ligature). A continuous infusion may follow the initial bolus.

  • Allow for a reperfusion period (e.g., 2 hours).

  • At the end of the reperfusion period, collect blood samples to measure PARP-1 activity.

  • Excise the heart and measure the infarct size. This is typically done by staining the heart slices with triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains pale.

  • Calculate the infarct size as a percentage of the area at risk.

PARP-1 Activity in Blood Samples:

  • Isolate peripheral blood mononuclear cells (PBMCs) from the collected blood.

  • Prepare cell lysates.

  • Measure PARP-1 activity using an activity assay kit, which typically measures the incorporation of a labeled NAD+ analog into a substrate.

  • Compare the PARP-1 activity in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Conclusion

This compound is a potent dual inhibitor of PARP-1 and PARP-2 with demonstrated efficacy in both in vitro and in vivo models of diseases involving DNA damage. Its ability to effectively block PARP activity at the cellular level translates to significant therapeutic effects in a clinically relevant animal model. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel cancer therapies and treatments for other diseases driven by DNA damage. The detailed experimental workflows and signaling pathway diagrams offer a clear framework for researchers to design and execute studies aimed at elucidating the full potential of this promising PARP inhibitor.

References

Preclinical Profile of BYK 49187: A Potent PARP-1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3] PARP enzymes are crucial players in cellular processes, most notably in DNA repair and the maintenance of genomic stability. Their inhibition has emerged as a promising therapeutic strategy, particularly in oncology. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: PARP Inhibition and DNA Repair

This compound exerts its effects by inhibiting the enzymatic activity of PARP-1 and PARP-2.[1][2] These enzymes are activated by DNA strand breaks and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage. By inhibiting PARP, this compound disrupts the efficient repair of DNA single-strand breaks. When these unrepaired breaks are encountered during DNA replication, they can lead to the formation of cytotoxic double-strand breaks, ultimately resulting in cell death, a concept known as synthetic lethality, particularly in cells with pre-existing DNA repair defects such as BRCA1/2 mutations.

Signaling Pathway

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 activates PARylation PAR Synthesis (PARylation) PARP1_2->PARylation catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1_2->Replication_Fork_Collapse stalled replication fork DDR_Proteins DNA Repair Protein Recruitment (e.g., XRCC1) PARylation->DDR_Proteins recruits SSB_Repair Single-Strand Break Repair DDR_Proteins->SSB_Repair mediates SSB_Repair->Replication_Fork_Collapse BYK49187 This compound BYK49187->PARP1_2 inhibits DSB_Formation Double-Strand Break Formation Replication_Fork_Collapse->DSB_Formation Apoptosis Apoptosis / Cell Death DSB_Formation->Apoptosis

Caption: Mechanism of action of this compound in inhibiting the PARP-mediated DNA repair pathway.

Quantitative Data Summary

The preclinical activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro PARP Inhibition
TargetAssay TypepIC50Reference
Recombinant Human PARP-1Cell-free8.36[2]
Recombinant Murine PARP-2Cell-free7.50[2]
Table 2: Cellular PAR Formation Inhibition
Cell LineCell TypepIC50Reference
A549Human Lung Carcinoma7.80[1]
C4IHuman Cervical Carcinoma7.02[1]
H9c2Rat Cardiomyoblast7.65[1]
Table 3: In Vivo Efficacy in a Rat Model of Myocardial Infarction
Treatment GroupDoseReduction in Infarct SizePARP-1 Inhibition in BloodReference
Vehicle---[1]
This compound (low dose)Not specified6%Not specified[1]
This compound (high dose)3 mg/kg IV bolus followed by 3 mg/kg/h infusion22%80%[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments.

In Vitro PARP Inhibition Assay (Cell-free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP.

  • Enzyme and Substrate Preparation : Recombinant human PARP-1 or murine PARP-2 is used. The substrate mixture contains biotinylated NAD+ and activated DNA (e.g., calf thymus DNA treated with a DNAse).

  • Compound Incubation : A dilution series of this compound is prepared and pre-incubated with the PARP enzyme in a reaction buffer (typically containing Tris-HCl, MgCl2, and DTT) in a 96-well plate.

  • Reaction Initiation and Termination : The reaction is initiated by the addition of the NAD+ and DNA substrate mixture. The plate is incubated at room temperature to allow for PAR synthesis. The reaction is stopped by the addition of a potent PARP inhibitor (e.g., 3-aminobenzamide) in excess or by adding a denaturing agent.

  • Detection : The biotinylated PAR incorporated onto the plate (coated with histone proteins) is detected using a streptavidin-peroxidase conjugate and a colorimetric or chemiluminescent substrate.

  • Data Analysis : The signal intensity is measured, and the pIC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular PAR Formation Assay

This assay measures the inhibition of PARP activity within intact cells.

  • Cell Culture and Seeding : Human cell lines (e.g., A549, C4I) or rat cell lines (H9c2) are cultured under standard conditions and seeded into 96-well plates.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound for a defined period.

  • Induction of DNA Damage : DNA damage is induced by treating the cells with a DNA-damaging agent, such as H2O2 or MNNG, to activate PARP.

  • Cell Lysis and PAR Detection : Cells are lysed, and the levels of PAR are quantified using an ELISA-based method. This typically involves capturing PAR on an antibody-coated plate and detecting it with a second anti-PAR antibody conjugated to an enzyme for signal generation.

  • Data Analysis : The pIC50 is determined from the concentration-response curve of PAR inhibition.

In Vivo Myocardial Infarction Model in Rats

This model assesses the cardioprotective effects of this compound.

  • Animal Model : Male rats are used for this model.

  • Surgical Procedure : The animals are anesthetized, and the chest is opened to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia. After a defined period of occlusion (e.g., 30 minutes), the ligature is removed to allow for reperfusion (e.g., for 2 hours).

  • Drug Administration : this compound or vehicle is administered intravenously. A common dosing regimen is a bolus injection followed by a continuous infusion.

  • Infarct Size Measurement : At the end of the reperfusion period, the heart is excised. The area at risk is determined by re-ligating the LAD and perfusing the heart with a dye (e.g., Evans blue). The heart is then sliced, and the sections are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains pale. The areas are quantified using image analysis software.

  • PARP Inhibition Measurement : Blood samples can be collected to assess the extent of PARP-1 inhibition ex vivo.

Experimental Workflow Diagram

In_Vivo_Myocardial_Infarction_Workflow start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep surgery Surgical Procedure (LAD Ligation) animal_prep->surgery ischemia Ischemia Period surgery->ischemia drug_admin Drug Administration (this compound or Vehicle) ischemia->drug_admin reperfusion Reperfusion Period drug_admin->reperfusion heart_excision Heart Excision reperfusion->heart_excision staining TTC Staining heart_excision->staining analysis Infarct Size Quantification staining->analysis end End analysis->end

Caption: Workflow for the in vivo rat model of myocardial infarction.

Conclusion

The preclinical data for this compound demonstrate its potent inhibitory activity against PARP-1 and PARP-2 in both enzymatic and cellular assays. In vivo, this compound has shown efficacy in a model of myocardial ischemia-reperfusion injury, suggesting a potential therapeutic role beyond oncology. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound. The established methodologies for evaluating PARP inhibitors will be instrumental in elucidating the full therapeutic potential of this compound.

References

BYK 49187: A Technical Guide to its Target Enzyme Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the enzymatic interactions of BYK 49187, a potent small molecule inhibitor. The information herein is intended to support research and development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Target Enzymes: PARP-1 and PARP-2

This compound is a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1) and Poly(ADP-ribose) Polymerase-2 (PARP-2).[1][2][3] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP by this compound prevents the repair of these SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs can result in synthetic lethality and targeted cell death.

Initial reports also suggested that this compound may inhibit ribonucleotide reductase by binding to adenosine diphosphate-ribose (ADPR).[4] However, the primary and well-documented mechanism of action is through the potent inhibition of PARP-1 and PARP-2.

Quantitative Inhibition Data

The inhibitory activity of this compound against its target enzymes has been quantified in both biochemical and cellular assays. The following tables summarize the available data for easy comparison.

Table 1: Biochemical Inhibition of PARP Enzymes by this compound

Target EnzymeAssay TypeParameterValueReference
Recombinant Human PARP-1Cell-free enzymatic assaypIC508.36[1][2]
Murine PARP-2Cell-free enzymatic assaypIC507.50[1][2]

Table 2: Cellular Inhibition of PAR Formation by this compound

Cell LineCell TypeParameterValueReference
A549Human Lung CarcinomapIC507.80[1]
C4IHuman Cervical CarcinomapIC507.02[1]
H9c2Rat MyoblastpIC507.65[1]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by interrupting the PARP-mediated DNA damage repair pathway. The following diagram illustrates the central role of PARP in single-strand break repair and how its inhibition by this compound leads to cell death in susceptible cancer cells.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 binds to PAR_Chain Poly(ADP-ribose) Chain (PARylation) PARP1_2->PAR_Chain synthesizes Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR_Chain->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair Replication_Fork_Collapse Replication Fork Collapse SSB_Repair->Replication_Fork_Collapse progression to replication Cell_Survival Cell Survival SSB_Repair->Cell_Survival leads to BYK_49187 This compound BYK_49187->PARP1_2 inhibits DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Cell_Death Apoptosis / Cell Death (in HR deficient cells) DSB_Formation->Cell_Death

Caption: PARP Inhibition by this compound Leading to Synthetic Lethality.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its target enzymes. These protocols are based on standard industry practices for PARP inhibitor evaluation.

Biochemical PARP1 and PARP2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PARP-1 and PARP-2 in a cell-free system.

Materials:

  • Recombinant Human PARP-1 and Murine PARP-2 enzymes

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • β-Nicotinamide adenine dinucleotide (β-NAD+), biotinylated

  • Histones (H1 or a mixture)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Stop Buffer (e.g., 20% acetic acid)

  • Streptavidin-conjugated horseradish peroxidase (Strep-HRP)

  • Chemiluminescent HRP substrate

  • 96-well microplates (white, opaque)

  • Luminometer

Procedure:

  • Plate Coating: Histones are immobilized on the surface of the 96-well plate by overnight incubation at 4°C. The plate is then washed to remove unbound histones.

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • Reaction Mixture: A reaction mixture containing activated DNA and the respective PARP enzyme (PARP-1 or PARP-2) is prepared in the assay buffer.

  • Inhibition Reaction: The serially diluted this compound is added to the wells, followed by the addition of the PARP/activated DNA mixture.

  • Enzymatic Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated β-NAD+. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of the stop buffer.

  • Detection: The plate is washed, and Strep-HRP is added to each well to bind to the biotinylated PAR chains. After incubation and washing, the chemiluminescent substrate is added.

  • Data Acquisition: The luminescence is measured using a luminometer. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PARP_Biochemical_Assay_Workflow Start Start Plate_Coating Coat 96-well plate with Histones Start->Plate_Coating Prepare_Compound Prepare serial dilutions of this compound Plate_Coating->Prepare_Compound Add_Compound Add this compound to wells Prepare_Compound->Add_Compound Prepare_Reaction_Mix Prepare PARP enzyme and activated DNA mix Add_Reaction_Mix Add PARP/DNA mix to wells Prepare_Reaction_Mix->Add_Reaction_Mix Add_Compound->Add_Reaction_Mix Initiate_Reaction Add biotinylated NAD+ to start reaction Add_Reaction_Mix->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Add Stop Buffer Incubate->Stop_Reaction Wash_Plate Wash Plate Stop_Reaction->Wash_Plate Add_Strep_HRP Add Streptavidin-HRP Wash_Plate->Add_Strep_HRP Incubate_Detect Incubate and Wash Add_Strep_HRP->Incubate_Detect Add_Substrate Add Chemiluminescent Substrate Incubate_Detect->Add_Substrate Read_Luminescence Read Luminescence Add_Substrate->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Biochemical PARP Inhibition Assay.

Cellular PARP Inhibition Assay (PAR Formation Assay)

This assay measures the ability of this compound to inhibit the formation of poly(ADP-ribose) (PAR) in cells following DNA damage.

Materials:

  • Cell lines of interest (e.g., A549, C4I)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)

  • Lysis buffer

  • Primary antibody against PAR

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate for HRP)

  • 96-well microplates (clear for imaging, or white for luminescence)

  • Plate reader or imaging system

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

  • DNA Damage Induction: A DNA damaging agent is added to the cells to induce the activation of PARP.

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents.

  • ELISA-based Detection:

    • The cell lysates are transferred to an anti-PAR antibody-coated plate.

    • A second, biotinylated anti-PAR antibody is added, followed by Streptavidin-HRP.

    • The signal is developed with a chemiluminescent substrate and read on a luminometer.

  • Immunofluorescence-based Detection:

    • Cells are fixed and permeabilized.

    • Cells are incubated with a primary anti-PAR antibody, followed by a fluorescently labeled secondary antibody.

    • The fluorescence intensity is quantified using a high-content imaging system.

  • Data Analysis: The reduction in PAR formation in the presence of this compound is used to determine the IC50 value.

Cellular_PARP_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Treat_Compound Pre-incubate with This compound Seed_Cells->Treat_Compound Induce_Damage Induce DNA damage (e.g., H2O2) Treat_Compound->Induce_Damage Lyse_Cells Lyse cells Induce_Damage->Lyse_Cells Detection_Choice Detection Method? Lyse_Cells->Detection_Choice ELISA ELISA-based Detection Detection_Choice->ELISA Biochemical Immunofluorescence Immunofluorescence Detection Detection_Choice->Immunofluorescence Imaging Analyze_Data Quantify PAR levels and calculate IC50 ELISA->Analyze_Data Immunofluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Cellular PARP Inhibition Assay.

References

The Biological Activity of BYK 49187: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3] These nuclear enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Inhibition of PARP activity by compounds such as this compound has emerged as a promising therapeutic strategy, particularly in oncology, by inducing synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1 or BRCA2 mutations. This guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, mechanism of action, and effects in cellular and in vivo models.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against PARP-1 and PARP-2 has been determined in both cell-free and cellular assay systems. The following tables summarize the key quantitative data for the biological activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against PARP-1 and PARP-2

Target EnzymeAssay TypePotency (pIC50)Reference
Recombinant Human PARP-1Cell-free8.36[1][2]
Murine PARP-2Cell-free7.50[1][2]

Table 2: Cellular Inhibitory Activity of this compound on PAR Formation

Cell LineCell TypePotency (pIC50)Reference
A549Human Lung Carcinoma7.80[2]
C4IHuman Cervical Carcinoma7.02[2]
H9c2Rat Cardiomyoblasts7.65[2]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the enzymatic activity of PARP-1 and PARP-2, thereby disrupting key cellular signaling pathways involved in DNA repair and cell fate decisions.

PARP-1 and PARP-2 in Base Excision Repair (BER)

PARP-1 and PARP-2 are among the first responders to DNA single-strand breaks. Upon binding to damaged DNA, they become catalytically activated and synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process. Inhibition of PARP by this compound prevents the formation of these PAR chains, thereby stalling the repair of single-strand breaks.

BER_Pathway cluster_0 DNA Damage Response DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_SSB->PARP1_2 recruits PARylation PAR Synthesis (PARylation) PARP1_2->PARylation catalyzes BYK_49187 This compound BYK_49187->PARP1_2 inhibits XRCC1 XRCC1 Recruitment PARylation->XRCC1 BER_Complex BER Complex Assembly XRCC1->BER_Complex Repair SSB Repair BER_Complex->Repair

PARP-1/2 signaling in Base Excision Repair and inhibition by this compound.
Induction of Synthetic Lethality

In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks due to PARP inhibition leads to the formation of double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Synthetic_Lethality cluster_1 Mechanism of Synthetic Lethality BYK_49187 This compound PARP_Inhibition PARP Inhibition BYK_49187->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation DSB_Formation Double-Strand Break (DSB) Formation SSB_Accumulation->DSB_Formation during Replication DNA Replication Replication->DSB_Formation Cell_Death Cell Death DSB_Formation->Cell_Death HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->Cell_Death prevents repair of DSBs

Synthetic lethality induced by this compound in HR-deficient cells.

In Vivo Biological Activity

The therapeutic potential of this compound has been evaluated in preclinical in vivo models. In a rat model of myocardial infarction, intravenous administration of this compound demonstrated a significant reduction in infarct size.[2]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction

Treatment GroupDoseReduction in Infarct Size (%)PARP-1 Inhibition in Blood (%)Reference
Vehicle---[2]
This compound (low dose)-6-[2]
This compound (high dose)3 mg/kg followed by 3 mg/kg/h2280[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

In Vitro PARP-1 and PARP-2 Inhibition Assay (Cell-free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP-1 or PARP-2.

Principle: The assay measures the incorporation of radioactively labeled NAD+ into a histone substrate by the PARP enzyme. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PARP-1 or murine PARP-2

  • Histones (acceptor protein)

  • [³H]-NAD+ (radioactive substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histones, and activated DNA (to stimulate PARP activity).

  • Add the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding the PARP enzyme and [³H]-NAD+.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10 minutes).

  • Stop the reaction by adding ice-cold TCA to precipitate the proteins.

  • Filter the precipitate and wash to remove unincorporated [³H]-NAD+.

  • Measure the radioactivity of the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the pIC50 value.

Cellular PARP Activity Assay (PAR Formation)

This assay measures the inhibition of PARP activity within intact cells.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test compound. The amount of poly(ADP-ribose) (PAR) produced is then quantified, typically using an anti-PAR antibody-based method (e.g., ELISA or immunofluorescence).

Materials:

  • Cultured cells (e.g., A549, C4I, H9c2)

  • DNA-damaging agent (e.g., H₂O₂)

  • Test compound (this compound)

  • Fixation and permeabilization buffers

  • Primary antibody against PAR

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Substrate for the detection label

  • Plate reader or fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound (this compound).

  • Induce DNA damage and stimulate PARP activity by adding a DNA-damaging agent.

  • After a short incubation, fix and permeabilize the cells.

  • Incubate with the primary anti-PAR antibody.

  • Wash and incubate with the labeled secondary antibody.

  • Add the detection substrate and quantify the signal using a plate reader or visualize using a fluorescence microscope.

  • Calculate the percentage of inhibition of PAR formation for each concentration of the test compound and determine the pIC50 value.

Rat Model of Myocardial Infarction

This in vivo model assesses the cardioprotective effects of a compound.

Principle: A temporary or permanent ligation of a coronary artery in a rat induces myocardial ischemia and subsequent infarction. The test compound is administered before, during, or after the ischemic event, and the resulting infarct size is measured.

Procedure:

  • Anesthetize the rats and perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery for a specific duration to induce ischemia.

  • Administer the test compound (this compound) or vehicle intravenously.

  • After the ischemic period, remove the ligature to allow for reperfusion.

  • After a set reperfusion period, euthanize the animal and excise the heart.

  • Stain the heart with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) to differentiate between viable (red) and infarcted (pale) tissue.

  • Image and quantify the area at risk and the infarct size.

  • Compare the infarct size between the treated and vehicle control groups to determine the percentage of reduction.

Experimental_Workflow cluster_2 In Vivo Myocardial Infarction Protocol Anesthesia Anesthesia & Thoracotomy Ligation LAD Coronary Artery Ligation (Ischemia) Anesthesia->Ligation Treatment Administer this compound or Vehicle Ligation->Treatment Reperfusion Remove Ligature (Reperfusion) Treatment->Reperfusion Euthanasia Euthanasia & Heart Excision Reperfusion->Euthanasia Staining TTC Staining Euthanasia->Staining Analysis Quantify Infarct Size Staining->Analysis

Workflow for the rat model of myocardial infarction.

Conclusion

This compound is a potent inhibitor of PARP-1 and PARP-2 with demonstrated activity in both in vitro and in vivo models. Its ability to disrupt DNA repair processes makes it a valuable tool for research in oncology and other areas where PARP signaling is implicated, such as cardiovascular diseases. The detailed experimental protocols provided in this guide should facilitate further investigation into the biological activities and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for BYK 49187

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3] PARP enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs results in synthetic lethality and cell death. This makes PARP inhibitors a promising class of therapeutic agents for the treatment of various cancers.

This document provides detailed protocols for in vitro assays to characterize the activity of this compound and a summary of its inhibitory potency.

Data Presentation

The inhibitory activity of this compound against PARP-1 and PARP-2 has been determined in both biochemical (cell-free) and cellular assays. The potency is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Assay TypeTarget/Cell LinepIC50IC50 (nM)
Cell-FreeRecombinant Human PARP-18.364.37
Cell-FreeMurine PARP-27.5031.62
Cellular (PAR formation)A549 (Human Lung Carcinoma)7.8015.85
Cellular (PAR formation)C4I (Human Cervical Carcinoma)7.0295.50
Cellular (PAR formation)H9c2 (Rat Myoblast)7.6522.39

Note: IC50 values were calculated from the provided pIC50 values (IC50 = 10^(-pIC50) M) and converted to nM.[1][2]

Signaling Pathway

PARP-1 and PARP-2 are activated by DNA single-strand breaks. Upon activation, they catalyze the transfer of ADP-ribose units from NAD+ to themselves and other nuclear proteins, forming long poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage. This compound inhibits this process.

PARP_Signaling cluster_0 Nucleus DNA_damage DNA Single-Strand Break PARP PARP-1 / PARP-2 DNA_damage->PARP activates PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes BYK49187 This compound BYK49187->PARP inhibits NAD NAD+ NAD->PARP substrate DDR DNA Repair Proteins PAR->DDR recruits Repair DNA Repair DDR->Repair

Caption: PARP-1/2 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Protocols

Cell-Free PARP-1 and PARP-2 Enzyme Inhibition Assay (ELISA-based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on purified PARP-1 and PARP-2 enzymes.

Experimental Workflow:

Cell_Free_Workflow A Coat plate with histones B Add PARP enzyme and this compound A->B C Initiate reaction with Biotinylated NAD+ B->C D Incubate C->D E Wash and add Streptavidin-HRP D->E F Add TMB Substrate E->F G Measure Absorbance at 450 nm F->G

Caption: Workflow for the cell-free PARP enzyme inhibition assay.

Materials:

  • Recombinant human PARP-1 and murine PARP-2 enzymes

  • This compound

  • 96-well ELISA plates

  • Histones

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with histones by incubating overnight at 4°C. Wash the wells with wash buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Inhibitor Addition: Add the PARP enzyme (either PARP-1 or PARP-2) to each well, followed by the addition of different concentrations of this compound or vehicle control.

  • Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Wash the wells to remove unbound reagents. Add Streptavidin-HRP and incubate for 1 hour at room temperature.

  • Signal Development: After another wash step, add TMB substrate and incubate in the dark until a blue color develops.

  • Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (In-Cell ELISA)

This protocol measures the ability of this compound to inhibit PARP activity within cells.

Experimental Workflow:

Cellular_Workflow A Seed cells in a 96-well plate B Treat with this compound A->B C Induce DNA damage (e.g., with H₂O₂) B->C D Fix and permeabilize cells C->D E Incubate with anti-PAR antibody D->E F Add secondary HRP-conjugated antibody E->F G Add TMB Substrate F->G H Measure Absorbance at 450 nm G->H

Caption: Workflow for the cellular PARP inhibition assay.

Materials:

  • A549, C4I, or H9c2 cells

  • This compound

  • 96-well cell culture plates

  • Cell culture medium

  • DNA damaging agent (e.g., H₂O₂)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 10-15 minutes).

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.

  • Antibody Incubation: Block non-specific binding and then incubate the cells with a primary antibody that recognizes PAR.

  • Secondary Antibody Incubation: After washing, incubate with an HRP-conjugated secondary antibody.

  • Signal Development: Wash the wells and add TMB substrate.

  • Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of PAR formation in cells.

Cell Viability Assay

This protocol assesses the cytotoxic effect of this compound, particularly in combination with a DNA-damaging agent, to demonstrate synthetic lethality.

Materials:

  • Cancer cell lines (e.g., BRCA-deficient and proficient lines)

  • This compound

  • DNA-damaging agent (e.g., a methylating agent like temozolomide)

  • 96-well cell culture plates

  • Cell culture medium

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates.

  • Compound Treatment: Treat the cells with a matrix of concentrations of this compound and a DNA-damaging agent. Include controls for each compound alone.

  • Incubation: Incubate the cells for a period of 3-5 days.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Reading: Measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and determine the effect of this compound on cell viability, both alone and in combination with the DNA-damaging agent.

Conclusion

This compound is a potent inhibitor of PARP-1 and PARP-2, demonstrating activity in both biochemical and cellular assays. The provided protocols offer a framework for researchers to further investigate the in vitro effects of this compound and explore its potential as a therapeutic agent.

References

Application Notes and Protocols for BYK 49187 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BYK 49187, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, in a variety of cell culture experiments. The provided protocols and data will enable researchers to effectively investigate the cellular effects of this compound and its potential therapeutic applications.

Introduction

This compound is a small molecule inhibitor targeting PARP-1 and PARP-2, crucial enzymes in the DNA damage response (DDR) pathway.[1][2] PARP enzymes play a pivotal role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP activity leads to the accumulation of SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective killing of cancer cells.

Mechanism of Action

This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition abrogates the recruitment of DNA repair proteins to the site of DNA damage, effectively stalling the repair process.

cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_Damage->PARP recruits Replication_Fork Replication Fork Collapse DNA_Damage->Replication_Fork encounters PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR catalyzes BYK49187 This compound BYK49187->PARP inhibits Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to

Caption: Mechanism of action of this compound in inhibiting PARP-mediated DNA repair.

Quantitative Data

The inhibitory potency of this compound has been characterized in both cell-free and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeValueReference
Human PARP-1Cell-free recombinantpIC50: 8.36[1][2]
Murine PARP-2Cell-free recombinantpIC50: 7.50[1][2]

Table 2: Cellular Inhibitory Activity of this compound

Cell LineDescriptionAssayIC50 (µM)Reference
A549Human lung carcinomaInhibition of poly(ADP-ribose) synthesis0.023[2]
C4IHuman cervical carcinomaInhibition of poly(ADP-ribose) synthesis0.035[2]
H9c2Rat cardiac myoblastsInhibition of poly(ADP-ribose) synthesis0.018[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Cellular PARP Inhibition Assay

This protocol is adapted from the methodology described by Eltze et al. (2008) to measure the inhibition of poly(ADP-ribose) synthesis in cells.[2]

Objective: To determine the IC50 of this compound for the inhibition of PARP activity in cultured cells.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold methanol/acetone)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Anti-PAR polymer primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound for 1 hour. Include a vehicle control (DMSO).

  • Induction of PARP Activity: Add H₂O₂ to a final concentration of 1 mM to all wells (except for negative controls) and incubate for 10 minutes at 37°C to induce DNA damage and activate PARP.

  • Fixation and Permeabilization:

    • Wash cells twice with ice-cold PBS.

    • Fix the cells with the fixation solution for 10 minutes at -20°C.

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.

  • Immunostaining:

    • Wash twice with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with anti-PAR polymer primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI or Hoechst stain.

  • Data Acquisition and Analysis:

    • Acquire images using a fluorescence microscope or measure fluorescence intensity using a microplate reader.

    • Quantify the fluorescence signal for PAR in each well.

    • Normalize the data to the vehicle-treated, H₂O₂-stimulated control.

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

cluster_1 PARP Inhibition Assay Workflow A Seed Cells (96-well plate) B Treat with this compound (1 hour) A->B C Induce DNA Damage (H₂O₂, 10 min) B->C D Fix and Permeabilize Cells C->D E Immunostain for PAR (Primary & Secondary Ab) D->E F Image and Quantify Fluorescence E->F G Calculate IC50 F->G

Caption: Experimental workflow for the cellular PARP inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cancer cell lines, particularly those with and without BRCA mutations.

Materials:

  • Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient isogenic pair)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the chosen cell line to ensure exponential growth throughout the experiment.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period relevant to the research question (e.g., 72 hours to 7 days) to allow for the effects on cell proliferation and viability to manifest.

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50.

Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the DNA damage response pathway.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP1, anti-cleaved PARP1, anti-γH2AX, anti-p-ATM, anti-p-CHK2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound at the desired concentration and for the appropriate time. It may be relevant to include a DNA damaging agent as a positive control.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation. Normalize to a loading control (e.g., β-actin or GAPDH).

cluster_2 Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE & Transfer B->C D Immunoblotting (Primary & Secondary Ab) C->D E Chemiluminescent Detection D->E F Data Analysis E->F

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a valuable research tool for investigating the role of PARP-1 and PARP-2 in various cellular processes, particularly in the context of DNA repair and cancer biology. The provided application notes and protocols offer a solid foundation for researchers to design and execute experiments to explore the full potential of this potent PARP inhibitor. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining robust and reproducible results.

References

Application Notes and Protocols for Inducing Synthetic Lethality with BYK 49187

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and Poly(ADP-ribose) polymerase 2 (PARP-2), key enzymes in the base excision repair (BER) pathway.[1][2] Inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR), can lead to a synthetic lethal phenotype. This application note provides an overview of the mechanism of synthetic lethality induced by this compound, detailed protocols for key experiments to evaluate its efficacy, and representative data for potent PARP inhibitors.

Mechanism of Action: Synthetic Lethality

Synthetic lethality occurs when the simultaneous loss of function of two genes or pathways results in cell death, while the loss of either one alone is compatible with viability. In the context of PARP inhibition, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in HR, a major pathway for repairing DNA double-strand breaks (DSBs). These HR-deficient cancer cells become heavily reliant on the PARP-mediated BER pathway to repair single-strand breaks (SSBs).

When PARP is inhibited by a compound like this compound, SSBs accumulate. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In normal cells with functional HR, these DSBs can be efficiently repaired. However, in HR-deficient cancer cells, the accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells while sparing normal cells is the therapeutic basis of synthetic lethality with PARP inhibitors.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for other potent PARP-1/2 inhibitors, such as Olaparib and Talazoparib, which exhibit a similar mechanism of action. This data illustrates the principles of synthetic lethality.

Table 1: Inhibitory Activity of this compound against PARP Enzymes

EnzymepIC50
Recombinant Human PARP-1 (cell-free)8.36[1]
Murine PARP-2 (cell-free)7.50[1]

Table 2: Representative IC50 Values of Potent PARP Inhibitors in Cancer Cell Lines

Cell LineBRCA StatusPARP InhibitorIC50 (µM)
MDA-MB-436BRCA1 mutantOlaparib4.7[3]
HCC1937BRCA1 mutantOlaparib~96[3]
MDA-MB-231BRCA wild-typeOlaparib<20
MDA-MB-468BRCA wild-typeOlaparib<10[1]
BT-20BRCA wild-typeTalazoparib0.0916[2]
MDA-MB-468BRCA wild-typeTalazoparib1.0[2]
BR58 (Ovarian Cancer)BRCA1 mutant, LOHTalazoparib~0.2
BR103T (Breast Cancer)BRCA1 mutantTalazoparib>1[4]
BR99 (Breast Cancer)BRCA2 mutantTalazoparib>1[4]

Table 3: Representative Synergy Data for PARP Inhibitors with Chemotherapy

Cancer TypePARP InhibitorChemotherapeutic AgentObservation
Platinum-sensitive recurrent ovarian cancerOlaparibCarboplatin + PaclitaxelSignificantly longer progression-free survival in the combination group (12.2 months vs. 9.6 months)[5]
BRCA1-deficient breast cancerOlaparibGSK126 (EZH2 inhibitor)Synergistic reduction in tumor volume in a PDX model[6]
Ovarian CarcinomasABT-737 (Bcl-2/Bcl-xL inhibitor)CarboplatinABT-737 increased sensitivity of ovarian cancer cells to carboplatin[7]

Signaling Pathways and Experimental Workflows

Synthetic_Lethality_Pathway cluster_Normal_Cell Normal Cell (HR Proficient) cluster_Cancer_Cell Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP-1/2 DNA_SSB_N->PARP_N activates Replication_N DNA Replication DNA_SSB_N->Replication_N BER_N Base Excision Repair (BER) PARP_N->BER_N initiates BER_N->DNA_SSB_N repairs DNA_DSB_N DNA Double-Strand Break (DSB) Replication_N->DNA_DSB_N unrepaired SSB leads to HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N activates HR_N->DNA_DSB_N repairs Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP-1/2 DNA_SSB_C->PARP_C activates Replication_C DNA Replication DNA_SSB_C->Replication_C BYK49187 This compound BYK49187->PARP_C inhibits BER_C Base Excision Repair (BER) PARP_C->BER_C inhibited DNA_DSB_C Accumulated DNA Double-Strand Breaks (DSBs) Replication_C->DNA_DSB_C unrepaired SSBs lead to HR_C Defective Homologous Recombination (HR) DNA_DSB_C->HR_C cannot repair Apoptosis_C Apoptosis DNA_DSB_C->Apoptosis_C

Caption: Mechanism of synthetic lethality with this compound.

Experimental_Workflow cluster_assays Experimental Assays start Select Cancer Cell Lines (HR-deficient vs. HR-proficient) cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (dose-response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability clonogenic Clonogenic Survival Assay treatment->clonogenic trapping PARP Trapping Assay treatment->trapping if_staining Immunofluorescence Staining (γH2AX, RAD51) treatment->if_staining data_analysis Data Analysis (IC50, Survival Fraction, etc.) viability->data_analysis clonogenic->data_analysis trapping->data_analysis if_staining->data_analysis conclusion Conclusion on Synthetic Lethality data_analysis->conclusion

Caption: General workflow for evaluating this compound.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • HR-deficient (e.g., HCC1937, MDA-MB-436) and HR-proficient (e.g., MDA-MB-231) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

2. Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight. The seeding density should be optimized for each cell line to yield 50-150 colonies in the control wells.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the plates with PBS, fix the colonies with 100% methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing >50 cells) in each well.

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated cells / PE of control cells

3. PARP Trapping Assay

This assay measures the ability of this compound to "trap" PARP enzymes on DNA, a key mechanism of cytotoxicity for PARP inhibitors.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer

  • Subcellular fractionation kit

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-PARP-1, anti-Histone H3 (loading control for chromatin fraction)

Procedure:

  • Treat cells with this compound at various concentrations for a defined period (e.g., 4 hours).

  • Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.

  • Determine the protein concentration of the chromatin fractions.

  • Resolve equal amounts of protein from the chromatin fractions by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-PARP-1 antibody.

  • Use an anti-Histone H3 antibody as a loading control for the chromatin fraction.

  • Quantify the band intensities to determine the amount of PARP-1 trapped on the chromatin in response to this compound treatment.

4. Immunofluorescence for DNA Damage Markers (γH2AX)

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

  • Cancer cell lines grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and treat with this compound.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.

Conclusion

This compound, as a potent PARP-1/2 inhibitor, holds significant promise for inducing synthetic lethality in cancers with deficiencies in homologous recombination. The protocols outlined in this application note provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cancer models. The provided representative data for other potent PARP inhibitors can serve as a benchmark for these investigations. Further studies are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

Application Notes and Protocols for BYK 49187 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2. PARP enzymes are crucial components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs through the HR pathway leads to synthetic lethality, making PARP inhibitors a promising therapeutic strategy for such tumors.

These application notes provide a comprehensive overview of the biochemical and cellular activity of this compound, along with detailed protocols for its use in cancer research based on available preclinical data.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against PARP Enzymes
EnzymeAssay TypepIC50pKiReference
Human PARP-1Cell-free recombinant8.367.97[1]
Murine PARP-2Cell-free recombinant7.50-[1]
Table 2: Cellular Activity of this compound in Human Cell Lines
Cell LineCancer TypeAssaypIC50Reference
A549Lung CarcinomaPAR formation7.80[1]
C4ICervical CarcinomaPAR formation7.02[1]
H9c2Rat MyoblastPAR formation7.65[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PARP-1 and PARP-2, which are key enzymes in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks. In cancer cells with defective homologous recombination (HR) repair (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand breaks that cannot be efficiently repaired, resulting in genomic instability and cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 In HR-Proficient Cells cluster_2 In HR-Deficient Cells (e.g., BRCA mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) Repair DNA_DSB->HR repaired by NHEJ Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ repaired by (error-prone) Apoptosis Apoptosis DNA_DSB->Apoptosis accumulation leads to HR->Cell_Survival leads to HR->Cell_Survival BRCA_mut BRCA1/2 Mutation (HR Deficient) BRCA_mut->HR disrupts BYK49187 This compound BYK49187->PARP inhibits

Caption: Mechanism of action of this compound via PARP inhibition.

Experimental Protocols

In Vitro PARP Enzyme Inhibition Assay

This protocol is adapted from the methods described in Eltze et al., 2008.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP-1 and PARP-2.

Materials:

  • Recombinant human PARP-1 or murine PARP-2

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • [³H]NAD⁺ (Nicotinamide adenine dinucleotide)

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT

  • This compound stock solution (in DMSO)

  • Scintillation cocktail

  • 96-well filter plates

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • Activated DNA

    • This compound dilution or vehicle (DMSO)

    • Recombinant PARP enzyme

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding [³H]NAD⁺.

  • Incubate for 15 minutes at room temperature.

  • Stop the reaction by adding ice-cold 20% (w/v) TCA.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with 10% TCA to remove unincorporated [³H]NAD⁺.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the pIC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular PARP Activity Assay (PAR Formation)

This protocol is based on the methodology for assessing cellular PARP activity.

Objective: To measure the inhibitory effect of this compound on the formation of poly(ADP-ribose) (PAR) in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, C4I)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • DNA damaging agent (e.g., H₂O₂)

  • Lysis buffer

  • Anti-PAR antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorescent dye)

  • ELISA or Western blot equipment

Procedure:

  • Seed cells in a 96-well plate (for ELISA) or larger culture dishes (for Western blot) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells and collect the protein lysates.

  • For ELISA:

    • Coat a 96-well plate with the cell lysates.

    • Block non-specific binding sites.

    • Incubate with a primary antibody against PAR.

    • Wash and incubate with a labeled secondary antibody.

    • Add substrate and measure the signal.

  • For Western Blot:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with a primary antibody against PAR.

    • Wash and incubate with a labeled secondary antibody.

    • Detect the signal using an appropriate imaging system.

  • Quantify the PAR levels and calculate the percentage of inhibition for each this compound concentration.

  • Determine the pIC50 value.

Experimental_Workflow_Cellular_PARP A 1. Seed Cancer Cells B 2. Pre-treat with this compound A->B C 3. Induce DNA Damage (e.g., H₂O₂) B->C D 4. Cell Lysis C->D E 5. Quantify PAR Formation D->E F ELISA E->F Method A G Western Blot E->G Method B H 6. Data Analysis (pIC50 determination) F->H G->H

Caption: Workflow for Cellular PARP Activity Assay.
In Vivo Xenograft Tumor Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of human cancer.

Materials:

  • Immunocompromised mice (e.g., nude, SCID, or NOD/SCID)

  • Human cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer cell line)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups. Based on the study by Eltze et al. (2008), a potential starting dose could be in the range of 1-3 mg/kg, administered intravenously or by another appropriate route.[1] The dosing frequency will need to be optimized.

  • Measure tumor volume with calipers regularly (e.g., twice a week).

  • Monitor the body weight and general health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth in the treatment group to the control group to determine the efficacy of this compound.

In_Vivo_Xenograft_Workflow A 1. Cancer Cell Implantation in Immunocompromised Mice B 2. Tumor Growth Monitoring A->B C 3. Randomization into Groups B->C D 4. Treatment with this compound or Vehicle C->D E 5. Regular Tumor Volume & Body Weight Measurement D->E F 6. End of Study: Tumor Excision & Analysis E->F G 7. Efficacy Evaluation F->G

Caption: General workflow for an in vivo xenograft study.

Conclusion

This compound is a potent inhibitor of PARP-1 and PARP-2 with demonstrated in vitro cellular activity. The provided protocols offer a starting point for researchers to investigate the potential of this compound in various cancer models, particularly those with defects in the DNA damage response pathway. Further studies are warranted to explore its efficacy in a broader range of cancer types and in in vivo settings to fully elucidate its therapeutic potential.

References

Animal Models for Preclinical Efficacy Studies of BYK 49187 in Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

BYK 49187 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes play a critical role in the cellular response to DNA damage. In the context of myocardial infarction (MI), the overactivation of PARP due to ischemia-reperfusion injury contributes significantly to tissue damage. Inhibition of PARP has emerged as a promising therapeutic strategy to mitigate this damage. This document outlines the application of a rat model of myocardial infarction for evaluating the preclinical efficacy of this compound.

Therapeutic Rationale

During myocardial ischemia and subsequent reperfusion, the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) leads to DNA strand breaks. This triggers the activation of PARP-1, which in turn initiates a cascade of events leading to cellular energy depletion (via NAD+ and ATP depletion) and ultimately cell death. By inhibiting PARP-1 and PARP-2, this compound is hypothesized to preserve cellular energy stores, reduce inflammation, and limit the extent of myocardial tissue damage following an ischemic event.

Experimental Protocols

Rat Model of Acute Myocardial Infarction

A widely used and clinically relevant animal model for studying myocardial infarction involves the ligation of the left anterior descending (LAD) coronary artery in rats. This procedure mimics the occlusion of a coronary artery that occurs in human MI.

Materials

  • Male Wistar rats (250-300g)

  • Anesthetic agents (e.g., sodium pentobarbital, isoflurane)

  • Surgical instruments for thoracotomy

  • Suture material for LAD ligation (e.g., 6-0 silk)

  • Ventilator

  • ECG monitoring equipment

  • This compound solution for intravenous administration

  • Vehicle control (e.g., saline)

  • Triphenyltetrazolium chloride (TTC) stain

  • Evans blue dye

Procedure

  • Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation to maintain respiration following the thoracotomy.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Carefully ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia. Successful ligation can be confirmed by observing a pale coloration of the affected myocardial tissue and by ECG changes (e.g., ST-segment elevation).

  • Drug Administration: Administer this compound or vehicle control intravenously. Based on preclinical studies, a loading dose of 3 mg/kg followed by a continuous infusion of 3 mg/kg/h has been shown to be effective. The timing of administration can be varied depending on the study design (e.g., prior to, during, or after the ischemic event).

  • Reperfusion (Optional): For ischemia-reperfusion models, the ligature can be removed after a defined period (e.g., 30-60 minutes) to allow for reperfusion.

  • Monitoring: Monitor the animal's vital signs, including ECG, throughout the procedure.

  • Infarct Size Assessment: After a predetermined duration (e.g., 24 hours), euthanize the animal and excise the heart. To delineate the area at risk and the infarcted tissue, perfuse the heart with Evans blue dye and then slice the ventricles for incubation in TTC stain. The viable myocardium will stain red, while the infarcted tissue will remain pale.

  • Data Analysis: Quantify the infarct size as a percentage of the area at risk (AAR) or the total left ventricular (LV) area.

Data Presentation

Table 1: Effect of this compound on Myocardial Infarct Size in a Rat Model

Treatment GroupDoseNArea at Risk (AAR) (% of LV)Infarct Size (% of AAR)Infarct Size (% of LV)
Vehicle Control-1045.2 ± 2.158.7 ± 3.426.5 ± 1.9
This compound3 mg/kg + 3 mg/kg/h1043.9 ± 2.536.5 ± 2.816.0 ± 1.5

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. This table is a representative example based on typical findings and is for illustrative purposes.

Mandatory Visualizations

Signaling Pathway of PARP-1 Activation in Myocardial Ischemia-Reperfusion Injury

PARP1_Signaling_Pathway Ischemia_Reperfusion Ischemia/ Reperfusion ROS_RNS ↑ ROS/RNS Ischemia_Reperfusion->ROS_RNS DNA_Damage DNA Strand Breaks ROS_RNS->DNA_Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation NAD_Depletion ↓ NAD+ PARP1_Activation->NAD_Depletion NFkB_Activation NF-κB Activation PARP1_Activation->NFkB_Activation ATP_Depletion ↓ ATP NAD_Depletion->ATP_Depletion Cell_Death Cell Death (Necrosis) ATP_Depletion->Cell_Death Inflammation ↑ Pro-inflammatory Cytokines NFkB_Activation->Inflammation Inflammation->Cell_Death BYK49187 This compound BYK49187->PARP1_Activation Experimental_Workflow start Start anesthesia Anesthesia & Ventilation start->anesthesia thoracotomy Thoracotomy anesthesia->thoracotomy lad_ligation LAD Ligation (Ischemia) thoracotomy->lad_ligation drug_admin This compound or Vehicle Administration lad_ligation->drug_admin reperfusion Reperfusion (Optional) drug_admin->reperfusion monitoring Monitoring (24 hours) reperfusion->monitoring euthanasia Euthanasia & Heart Excision monitoring->euthanasia staining TTC & Evans Blue Staining euthanasia->staining analysis Infarct Size Quantification staining->analysis end End analysis->end

References

Application Notes and Protocols for the Preparation of BYK 49187 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for the potent PARP-1 and PARP-2 inhibitor, BYK 49187. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for use in various research applications.

Introduction

This compound is a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2. These enzymes play a critical role in DNA repair and cell death pathways. Inhibition of PARP is a key strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Accurate preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo studies.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValue
Alternate Names 4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one
CAS Number 163120-31-8
Molecular Formula C₁₉H₂₁N₅O
Molecular Weight 335.4 g/mol
Target(s) PARP-1, PARP-2
Solubility < 16.77 mg/mL in ethanol; Insoluble in DMSO
Storage Temperature Powder: -20°C; Stock Solution: -20°C or -80°C

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP enzymes in the DNA damage response and how inhibitors like this compound intervene.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP PARP Activation DNA_Damage->PARP PAR PAR Synthesis (PARylation) PARP->PAR PARP_Inhibition PARP Inhibition DDR_Proteins Recruitment of DNA Repair Proteins PAR->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Repair_Failure DNA Repair Failure BYK49187 This compound (PARP Inhibitor) BYK49187->PARP_Inhibition PARP_Inhibition->Repair_Failure Blocks PAR synthesis Cell_Death Cell Death (Apoptosis) Repair_Failure->Cell_Death Stock_Solution_Workflow start Start calculate Calculate Mass of This compound Required start->calculate weigh Weigh this compound Powder calculate->weigh dissolve Add Absolute Ethanol to the Powder weigh->dissolve mix Vortex to Dissolve dissolve->mix check_solubility Visually Inspect for Complete Dissolution mix->check_solubility ultrasonicate Optional: Ultrasonicate if Not Fully Dissolved check_solubility->ultrasonicate No aliquot Aliquot into Sterile Tubes check_solubility->aliquot Yes ultrasonicate->mix store Store at -20°C or -80°C aliquot->store end End store->end

Application Notes and Protocols for Assessing PARP Inhibition with BYK 49187

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and programmed cell death.[1] PARP inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, by exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms. BYK 49187 is a potent inhibitor of both PARP-1 and PARP-2, the two most abundant and well-characterized members of the PARP family.[1][2] This document provides detailed application notes and experimental protocols for assessing the inhibitory activity of this compound.

Mechanism of Action

This compound exerts its inhibitory effect by competing with the natural substrate of PARP enzymes, nicotinamide adenine dinucleotide (NAD+). This competition prevents the synthesis and addition of poly (ADP-ribose) (PAR) chains to target proteins, a critical step in the DNA damage response. The inhibition of PARP activity leads to the accumulation of unrepaired single-strand DNA breaks, which can subsequently be converted into more lethal double-strand breaks during DNA replication. In cells with compromised homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DNA damage can lead to cell death.

Data Presentation

The following tables summarize the quantitative data available for the inhibitory activity of this compound.

Table 1: In Vitro PARP Inhibition by this compound

Assay TypeTargetSystempIC50Reference
Cell-Free EnzymaticRecombinant PARP-1-8.36[1][2]
Cell-Free EnzymaticMurine PARP-2-7.50[1][2]
PAR FormationEndogenous PARPA549 (Human Lung Carcinoma)7.80[1]
PAR FormationEndogenous PARPC4I (Human Cervical Carcinoma)7.02[1]
PAR FormationEndogenous PARPH9c2 (Rat Myoblast)7.65[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction

Treatment GroupInfarct Size Reduction (%)PARP-1 Inhibition in Blood Samples (%)Reference
Low Dose this compound6Not Reported[1]
High Dose this compound (3 mg/kg followed by 3 mg/kg/h)2280[1]
Vehicle Control00[1]

Experimental Protocols

Detailed methodologies for key experiments to assess PARP inhibition by this compound are provided below.

PARP Activity Assay (Chemiluminescent)

This assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP enzymes.

Materials:

  • PARP Assay Buffer

  • Recombinant PARP-1 or PARP-2 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well white opaque plates

  • This compound

  • Microplate luminometer

Protocol:

  • Prepare a serial dilution of this compound in PARP assay buffer.

  • In a 96-well plate, add PARP assay buffer, activated DNA, and the diluted this compound or vehicle control.

  • Add the recombinant PARP enzyme to each well and incubate for 10 minutes at room temperature.

  • To initiate the reaction, add biotinylated NAD+ to each well and incubate for 60 minutes at room temperature.

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate again to remove unbound conjugate.

  • Add the chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Immunofluorescence Staining for γH2AX Foci

This protocol is for quantifying DNA double-strand breaks (DSBs) as an indirect measure of PARP inhibition. An increase in γH2AX foci indicates an accumulation of DSBs.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX (phospho-S139)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips or chamber slides and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours). A positive control (e.g., a known DNA damaging agent) and a vehicle control should be included.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash twice with PBS and block with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies, a measure of cell reproductive viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol)

Protocol:

  • Prepare a single-cell suspension of the desired cancer cell line.

  • Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates.

  • Allow the cells to adhere for 24 hours.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubate the plates for 10-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days.

  • After the incubation period, wash the plates with PBS.

  • Fix the colonies with a solution like methanol or 10% formalin for 10-15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

    • PE = (Number of colonies formed in control wells / Number of cells seeded in control wells)

    • SF = (Number of colonies formed in treated wells / (Number of cells seeded in treated wells * PE))

Visualizations

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair BYK49187 This compound BYK49187->PARP1 Inhibition Inhibition

Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition by this compound.

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (Dose-Response) start->treatment parp_assay PARP Activity Assay (Biochemical) treatment->parp_assay gamma_h2ax γH2AX Immunofluorescence (DNA Damage) treatment->gamma_h2ax clonogenic_assay Clonogenic Survival Assay (Cell Viability) treatment->clonogenic_assay data_analysis Data Analysis (IC50, Foci Count, Survival Fraction) parp_assay->data_analysis gamma_h2ax->data_analysis clonogenic_assay->data_analysis end End: Assess PARP Inhibition data_analysis->end

Caption: General experimental workflow for assessing the efficacy of this compound.

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect BYK49187 This compound Treatment PARP_Inhibition PARP Inhibition BYK49187->PARP_Inhibition leads to DNA_Damage Increased DNA Damage (DSBs) PARP_Inhibition->DNA_Damage results in Cell_Death Reduced Cell Viability/ Cell Death DNA_Damage->Cell_Death causes

Caption: Logical relationship between this compound treatment, mechanism, and cellular effect.

References

Application Notes and Protocols for Studying Homologous Recombination with BYK 49187

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] PARP enzymes play a crucial role in DNA single-strand break (SSB) repair. Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs, which can subsequently collapse replication forks and generate DNA double-strand breaks (DSBs). In cells with proficient homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cells with deficiencies in HR, the accumulation of DSBs due to PARP inhibition leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[3][4] This makes this compound a valuable tool for studying the mechanisms of homologous recombination and for identifying tumors with HR deficiencies that may be susceptible to PARP inhibitor therapy.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on homologous recombination, primarily through the RAD51 foci formation assay and the Direct Repeat Green Fluorescent Protein (DR-GFP) reporter assay.

Quantitative Data

The following tables summarize the inhibitory activity of this compound and its expected effects in homologous recombination assays.

Table 1: Inhibitory Activity of this compound

TargetpIC50
Cell-free recombinant PARP-18.36[1][2]
Murine PARP-27.50[1][2]
PAR formation in A549 cells7.80[1]
PAR formation in C4I cells7.02[1]
PAR formation in H9c2 cells7.65[1]

Table 2: Expected Outcomes of this compound Treatment in Homologous Recombination Assays

AssayCell TypeExpected Outcome with this compound Treatment
RAD51 Foci FormationHR-proficientDecrease in DNA damage-induced RAD51 foci formation
RAD51 Foci FormationHR-deficientNo significant change (already low or absent RAD51 foci)
DR-GFP Reporter AssayHR-proficientDecrease in I-SceI-induced GFP-positive cells
DR-GFP Reporter AssayHR-deficientNo significant change (already low GFP expression)

Signaling Pathways and Experimental Workflows

Homologous Recombination Repair Pathway and the Role of PARP Inhibition

The following diagram illustrates the core components of the homologous recombination repair pathway and the mechanism by which PARP inhibitors like this compound disrupt this process.

HR_Pathway cluster_0 DNA Damage Response cluster_1 Homologous Recombination (HR) Repair cluster_2 Effect of this compound SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits ReplicationFork Replication Fork SSB->ReplicationFork stalls BER Base Excision Repair (BER) PARP->BER initiates Trapped_PARP Trapped PARP BER->SSB repairs DSB Double-Strand Break (DSB) ReplicationFork->DSB collapses into MRN MRN Complex DSB->MRN recruits ATM ATM Kinase MRN->ATM activates BRCA1 BRCA1 ATM->BRCA1 phosphorylates PALB2 PALB2 BRCA1->PALB2 interacts with BRCA2 BRCA2 PALB2->BRCA2 recruits RAD51 RAD51 BRCA2->RAD51 loads HR_Repair HR Repair RAD51->HR_Repair mediates BYK49187 This compound BYK49187->PARP inhibits & traps Unrepaired_SSB Unrepaired SSB Trapped_PARP->Unrepaired_SSB leads to Unrepaired_SSB->ReplicationFork causes stalling of

Caption: Mechanism of PARP inhibition by this compound in the context of homologous recombination.

Experimental Workflow for Assessing the Effect of this compound on Homologous Recombination

This diagram outlines the general workflow for studying the impact of this compound on HR using cellular assays.

Experimental_Workflow start Start: Select HR-proficient and/or HR-deficient cell lines treat Treat cells with a dose range of this compound start->treat induce_damage Induce DNA damage (e.g., irradiation or chemical agent) treat->induce_damage assay Perform HR assay induce_damage->assay rad51 RAD51 Foci Formation Assay assay->rad51 Option 1 drgfp DR-GFP Reporter Assay assay->drgfp Option 2 quantify_foci Quantify RAD51 foci per nucleus rad51->quantify_foci measure_gfp Measure percentage of GFP-positive cells by flow cytometry drgfp->measure_gfp analyze Analyze results end Conclusion: Determine the effect of this compound on HR capacity analyze->end quantify_foci->analyze measure_gfp->analyze

Caption: General experimental workflow for studying this compound's effect on homologous recombination.

Experimental Protocols

RAD51 Foci Formation Assay

This assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination. A reduction in RAD51 foci formation after DNA damage in the presence of this compound indicates an inhibition of the HR pathway.

Materials:

  • HR-proficient cell line (e.g., U2OS, HeLa)

  • HR-deficient cell line (e.g., BRCA1- or BRCA2-deficient cells) as a negative control

  • This compound

  • DNA damaging agent (e.g., ionizing radiation source, Mitomycin C, or Olaparib as a positive control PARP inhibitor)

  • Cell culture medium and supplements

  • Coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-RAD51

  • Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Drug Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known PARP inhibitor like Olaparib).

  • Induction of DNA Damage: Induce DNA double-strand breaks.

    • Irradiation: Expose cells to ionizing radiation (e.g., 10 Gy of X-rays) and allow them to recover for 4-6 hours.

    • Chemical Treatment: Treat cells with a DNA damaging agent such as Mitomycin C (e.g., 1 µM for 2 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Immunostaining:

    • Wash twice with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope. Acquire images of at least 100-200 cells per condition.

  • Data Analysis:

    • Count the number of RAD51 foci per nucleus. A cell is typically considered positive for RAD51 foci if it has more than 5 distinct foci.

    • Calculate the percentage of RAD51-positive cells for each treatment condition.

    • Compare the results from this compound-treated cells to the vehicle control and positive control.

DR-GFP Reporter Assay

This assay provides a quantitative measure of homologous recombination efficiency. The DR-GFP reporter system consists of two differentially mutated GFP genes. A DSB is introduced into the upstream GFP gene by the I-SceI endonuclease. Repair of this break by HR using the downstream GFP fragment as a template results in a functional GFP gene, and the percentage of GFP-positive cells can be quantified by flow cytometry.

Materials:

  • Cell line stably expressing the DR-GFP reporter construct (e.g., U2OS-DR-GFP)

  • I-SceI expression vector (e.g., pCBASceI)

  • Transfection reagent

  • This compound

  • Cell culture medium and supplements

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed the DR-GFP reporter cell line in a multi-well plate at a density that allows for optimal transfection efficiency.

  • Drug Treatment: The following day, treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control.

  • Transfection: Transfect the cells with the I-SceI expression vector using a suitable transfection reagent according to the manufacturer's instructions. As a negative control, transfect a separate set of cells with an empty vector.

  • Incubation: Continue to incubate the cells in the presence of this compound for an additional 48-72 hours to allow for DSB induction, HR repair, and GFP expression.

  • Flow Cytometry Analysis:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cells using a flow cytometer to determine the percentage of GFP-positive cells.

  • Data Analysis:

    • Normalize the percentage of GFP-positive cells in the I-SceI transfected samples to the transfection efficiency (if a co-transfected fluorescent marker is used) or to the percentage of GFP-positive cells in the empty vector control.

    • Compare the normalized HR efficiency in this compound-treated cells to the vehicle-treated control. A decrease in the percentage of GFP-positive cells indicates that this compound is inhibiting homologous recombination.

References

Troubleshooting & Optimization

BYK-49187 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the PARP-1 and PARP-2 inhibitor, BYK-49187. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in resolving common issues observed during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing a stock solution of BYK-49187?

A1: Based on available data, preparing a stock solution of BYK-49187 can be approached in a couple of ways, though conflicting information exists for DMSO.

  • Ethanol: Solubility has been reported as <16.77 mg/mL in ethanol.[1]

  • DMSO: There is conflicting information regarding the solubility of BYK-49187 in DMSO. One supplier suggests it is insoluble in DMSO, while another provides a protocol for creating an in vivo formulation that begins with dissolving BYK-49187 in DMSO. Given this discrepancy, it is highly recommended to perform a small-scale test to confirm solubility in your specific lot of DMSO before preparing a large stock solution.

It is common for poorly soluble compounds to be dissolved in organic solvents like DMSO to create a concentrated stock solution, which is then further diluted into aqueous experimental media.

Q2: My BYK-49187, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. The dramatic decrease in solvent polarity causes the compound to crash out of solution. Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Determine the maximum percentage of DMSO your cells can tolerate without affecting viability. Then, prepare a more dilute stock solution of BYK-49187 in DMSO, which will allow you to use a larger volume of the stock to reach your final concentration, thereby increasing the final percentage of DMSO in the medium and aiding solubility.

  • Use of Excipients: Consider the use of excipients in your final dilution. For other poorly soluble PARP inhibitors, formulations including PEG300 and Tween-80 have been used to improve solubility and stability in aqueous solutions.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media that contains a solubilizing agent (like Tween-80), and then add this intermediate solution to the rest of your media.

  • Pre-warming the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

Q3: I am seeing conflicting data on the solubility of BYK-49187 in DMSO. Which information is correct?

A3: The presence of conflicting data from different suppliers highlights the challenges in working with poorly soluble compounds. One source states insolubility in DMSO, while another provides a detailed protocol for preparing an in vivo formulation starting with a DMSO stock. This suggests that while direct solubility might be limited, it can be used as a primary solvent in a multi-component formulation. It is recommended to contact the supplier of your specific batch of BYK-49187 for the most accurate solubility information.

Q4: Are there any general strategies for improving the solubility of poorly soluble inhibitors like BYK-49187?

A4: Yes, several formulation strategies are used to enhance the solubility and bioavailability of poorly soluble drugs:

  • Co-solvents: Using a mixture of solvents can improve solubility. For in vivo formulations, a common combination is DMSO, PEG300, Tween-80, and saline.

  • Cyclodextrins: These are used to form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous solutions. For example, SBE-β-CD (Sulfobutylether-β-cyclodextrin) has been used in formulations for other PARP inhibitors.

  • Solid Dispersions: The drug can be dispersed in a polymer matrix to improve its dissolution rate and solubility.

  • Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area of the drug particles, which can lead to faster dissolution.

Quantitative Solubility and Formulation Data

The following tables summarize the available quantitative data and formulation components for BYK-49187 and provide an example of a formulation for another PARP inhibitor, Olaparib, for reference.

Table 1: Reported Solubility of BYK-49187

SolventReported SolubilitySource
Ethanol< 16.77 mg/mLGlpBio
DMSOInsoluble / Used as primary stockGuidechem / GlpBio

Table 2: Example In Vivo Formulation Protocol for BYK-49187

ComponentRoleOrder of Addition
DMSOPrimary Solvent1
PEG300Co-solvent2
Tween 80Surfactant/Emulsifier3
ddH₂OVehicle4

Source: GlpBio. Note: The source emphasizes ensuring the solution is clear after the addition of each solvent before proceeding to the next.

Table 3: Example Formulations for the PARP Inhibitor Olaparib

Formulation Component 1Formulation Component 2Formulation Component 3Formulation Component 4
10% DMSO40% PEG3005% Tween-8045% saline
10% DMSO90% (20% SBE-β-CD in saline)
10% DMSO90% corn oil

Source: MedchemExpress.com. These examples for a different PARP inhibitor can provide a starting point for developing a suitable formulation for BYK-49187.

Experimental Protocols

Protocol 1: Preparation of a BYK-49187 Stock Solution (General Guidance)

  • Solvent Selection: Based on available data and small-scale testing, choose a primary solvent (e.g., DMSO or Ethanol).

  • Weighing: Accurately weigh the desired amount of BYK-49187 powder.

  • Dissolution: Add the chosen solvent to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization Assistance: If the compound does not readily dissolve, use physical methods such as vortexing, sonication in a water bath, or gentle warming (be cautious with temperature to avoid degradation).

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation (Based on GlpBio Protocol)

  • Prepare DMSO Stock: Dissolve BYK-49187 in DMSO to a desired master concentration. Ensure it is fully dissolved.

  • Add Co-solvent: To the DMSO stock, add PEG300. Mix thoroughly until the solution is clear.

  • Add Surfactant: Add Tween 80 to the DMSO/PEG300 mixture. Mix until the solution is clear.

  • Add Aqueous Vehicle: Finally, add ddH₂O (or saline) to the mixture to reach the final desired volume and concentration. Mix thoroughly.

  • Final Check: Ensure the final formulation is a clear solution before administration. If precipitation occurs, optimization of the component ratios may be necessary.

Visualizations

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of BYK-49187 cluster_2 Outcome in Cancer Cells (e.g., BRCA-deficient) DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis DDR_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Replication_Fork_Collapse Replication Fork Collapse BYK49187 BYK-49187 BYK49187->Inhibition Inhibition->Replication_Fork_Collapse DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Synthetic_Lethality Synthetic Lethality Apoptosis->Synthetic_Lethality

Caption: Signaling pathway of PARP inhibition by BYK-49187 leading to synthetic lethality in cancer cells.

Solubility_Troubleshooting_Workflow Start Start: Dissolve BYK-49187 Stock_Solution Prepare concentrated stock in organic solvent (e.g., DMSO) Start->Stock_Solution Dilution Dilute stock into aqueous medium Stock_Solution->Dilution Precipitation_Check Precipitation Occurs? Dilution->Precipitation_Check Success Experiment Ready Precipitation_Check->Success No Troubleshoot Troubleshooting Options Precipitation_Check->Troubleshoot Yes Option1 Lower stock concentration & increase final DMSO % Troubleshoot->Option1 Option2 Add co-solvents/excipients (e.g., PEG300, Tween-80) Troubleshoot->Option2 Option3 Use stepwise dilution Troubleshoot->Option3 Option4 Warm aqueous medium Troubleshoot->Option4 Option1->Dilution Option2->Dilution Option3->Dilution Option4->Dilution

Caption: Workflow for troubleshooting precipitation issues when diluting a BYK-49187 stock solution.

InVivo_Formulation_Workflow Start Weigh BYK-49187 Step1 Dissolve in DMSO (Primary Solvent) Start->Step1 Check1 Clear Solution? Step1->Check1 Step2 Add PEG300 (Co-solvent) Check1->Step2 Yes Fail Optimization Needed Check1->Fail No Check2 Clear Solution? Step2->Check2 Step3 Add Tween 80 (Surfactant) Check2->Step3 Yes Check2->Fail No Check3 Clear Solution? Step3->Check3 Step4 Add ddH₂O/Saline (Vehicle) Check3->Step4 Yes Check3->Fail No Final Final Formulation Ready Step4->Final

Caption: Step-by-step workflow for preparing an in vivo formulation of BYK-49187.

References

Technical Support Center: Optimizing BYK 49187 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of BYK 49187, a potent inhibitor of PARP-1 and PARP-2.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2.[1] PARP enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this inhibition of PARP can lead to synthetic lethality and targeted cell death.

Q2: What is a good starting concentration for my experiments with this compound?

A good starting point for in vitro experiments is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on published data for cell-free and cellular assays, the pIC50 values for this compound are in the range of 7.0 to 8.4.[1] This corresponds to an IC50 in the nanomolar to low micromolar range. For initial experiments, a concentration range of 1 nM to 10 µM is recommended.

Q3: How should I prepare and store this compound?

This compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired concentration in your cell culture medium. Please refer to the manufacturer's datasheet for specific solubility and storage instructions.

Q4: How can I confirm that this compound is active in my cells?

The activity of this compound can be confirmed by assessing the inhibition of PARP activity. A common method is to perform a Western blot to detect the levels of poly(ADP-ribose) (PAR), the product of PARP enzymes. A decrease in PAR levels upon treatment with this compound indicates target engagement and inhibition.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent cell health or density.

    • Solution: Ensure that cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Optimize cell seeding density to avoid overgrowth or sparse cultures, which can affect drug response.

  • Possible Cause: Inaccurate drug concentration.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the accuracy of your pipetting and serial dilutions.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Issue 2: No significant effect of this compound on cell viability.

  • Possible Cause: The chosen cell line is resistant to PARP inhibition.

    • Solution: PARP inhibitors are most effective in cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[2] Confirm the HRD status of your cell line. If the cells are HR-proficient, you may not observe a strong cytotoxic effect with this compound as a single agent.

  • Possible Cause: Insufficient drug concentration or incubation time.

    • Solution: Increase the concentration range of this compound in your dose-response experiments. Extend the incubation time (e.g., from 24 hours to 48 or 72 hours) to allow for the accumulation of DNA damage and subsequent cell death.

  • Possible Cause: Degraded compound.

    • Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of a fresh batch of the compound.

Issue 3: High levels of cell death observed even at low concentrations.

  • Possible Cause: Off-target toxicity.

    • Solution: While specific off-target effects of this compound are not extensively documented, high concentrations of small molecule inhibitors can lead to off-target effects.[3] It is crucial to determine a therapeutic window where you observe target-specific effects without significant non-specific toxicity. Consider performing a cytotoxicity assay on a non-cancerous cell line to assess general toxicity.

  • Possible Cause: Synergistic effects with other components in the media.

    • Solution: Review the composition of your cell culture medium and supplements. If you are co-administering other compounds, consider the possibility of synergistic interactions.

Data Presentation: Representative Data for a PARP Inhibitor (e.g., Olaparib) to Guide this compound Optimization

Disclaimer: The following data is representative of a well-characterized PARP inhibitor, Olaparib, and is intended to serve as a guide for designing experiments with this compound. Actual results for this compound may vary.

Table 1: Representative IC50 Values of a PARP Inhibitor in Various Cancer Cell Lines

Cell LineCancer TypeBRCA1/2 StatusRepresentative IC50 (µM)
MDA-MB-436Breast CancerBRCA1 mutant2.3
HCC1937Breast CancerBRCA1 mutant>10
MDA-MB-231Breast CancerBRCA wild-type>20
UWB1.289Ovarian CancerBRCA1 mutant0.1
OVCAR-8Ovarian CancerBRCA wild-type5.0
Capan-1Pancreatic CancerBRCA2 mutant0.01
MiaPaCa-2Pancreatic CancerBRCA wild-type>10

Table 2: Recommended Concentration Ranges for Different Experimental Endpoints

Experimental EndpointRecommended Concentration Range (Representative)Incubation Time
PARP Inhibition (PARylation Assay)0.1 - 1 µM2 - 24 hours
Inhibition of Cell Proliferation0.1 - 10 µM48 - 72 hours
Induction of Apoptosis1 - 20 µM48 - 72 hours
Cell Cycle Arrest0.5 - 5 µM24 - 48 hours

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for PARP Activity (PARylation)

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against PAR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 activates PAR Poly(ADP-ribose) (PAR) PARP1_2->PAR synthesizes NAD NAD+ NAD->PARP1_2 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair BYK_49187 This compound BYK_49187->PARP1_2 inhibits

Caption: PARP-1/2 signaling pathway in DNA single-strand break repair and its inhibition by this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_optimization Phase 2: Concentration Optimization cluster_validation Phase 3: Target Validation & Downstream Analysis A Select Cell Lines (BRCA status) C Dose-Response Curve (MTT Assay) A->C B Prepare this compound Stock Solution B->C D Determine IC50 C->D E Confirm PARP Inhibition (Western Blot for PAR) D->E F Functional Assays (Apoptosis, Cell Cycle) D->F

Caption: Experimental workflow for optimizing this compound concentration.

References

potential off-target effects of BYK 49187

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers and drug development professionals using BYK 49187, a potent inhibitor of PARP-1 and PARP-2. While this compound has been characterized as a high-purity and potent tool compound for studying DNA repair pathways, it is crucial to consider potential off-target effects in the interpretation of experimental results. This guide offers troubleshooting advice and frequently asked questions to help identify and mitigate potential off-target activities.

Currently, there is limited publicly available data specifically detailing the off-target profile of this compound. However, studies on other PARP inhibitors have revealed off-target interactions, particularly with protein kinases. Therefore, this guide is built upon the known pharmacology of the PARP inhibitor class and general principles of drug discovery to provide a framework for investigating unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: The primary targets of this compound are Poly(ADP-ribose) polymerase 1 (PARP-1) and Poly(ADP-ribose) polymerase 2 (PARP-2). It inhibits these enzymes with high potency.[1]

Q2: Is this compound selective for PARP-1 and PARP-2 over other PARP family members?

A2: The available information indicates that this compound is a potent inhibitor of PARP-1 and PARP-2.[1] However, comprehensive selectivity profiling against the full panel of PARP family members has not been extensively published. To confirm selectivity in your experimental system, a broad PARP enzyme panel assay is recommended.

Q3: Could this compound have off-target effects on protein kinases?

Q4: Can this compound affect cell cycle progression independently of its PARP inhibitory activity?

A4: Some potent PARP inhibitors have been observed to impact cell cycle progression.[5] These effects can be a consequence of potent PARP trapping on DNA, leading to replication stress and activation of cell cycle checkpoints. While this is linked to the on-target mechanism, it is important to dissect these effects from potential direct off-target modulation of cell cycle regulators. Comparing the effects of this compound with other PARP inhibitors with different trapping efficiencies or with PARP1/2 genetic knockdown can help elucidate the underlying mechanism.

Q5: What are common adverse effects observed with PARP inhibitors in clinical settings that might indicate off-target effects?

A5: Clinically approved PARP inhibitors are associated with adverse effects such as nausea, fatigue, and hematological toxicities.[6][7] Some effects, like hypertension observed with niraparib, are thought to be due to off-target kinase inhibition (e.g., DYRK1A).[6] While this compound is a research compound, being aware of these class-wide effects can inform the design of toxicology and safety pharmacology studies.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity

Question: I am observing a higher-than-expected level of cell death in my experiments at concentrations that should only inhibit PARP-1/2. Could this be an off-target effect?

Answer:

It is possible that the observed cytotoxicity is due to an off-target effect. Here is a step-by-step guide to investigate this:

  • Confirm On-Target Engagement: First, verify that you are achieving the expected level of PARP inhibition in your cellular assay. This can be done by measuring PAR levels (e.g., via Western blot or ELISA) in response to a DNA damaging agent.

  • Compare with Other PARP Inhibitors: Test other structurally different PARP inhibitors with varying off-target profiles. If the cytotoxicity is specific to this compound, it strengthens the possibility of an off-target effect.

  • Perform a Kinase Screen: As kinase inhibition is a known off-target activity for some PARP inhibitors, a broad kinase profiling assay (e.g., using a commercial service) can identify potential off-target kinases.

  • Rescue Experiment: If a specific off-target kinase is identified, you can attempt a rescue experiment by overexpressing the kinase or using a specific activator to see if the cytotoxic effect is reversed.

Issue 2: Unexplained Phenotypic Changes

Question: My cells are showing a specific phenotype (e.g., morphological changes, altered signaling pathway) that is not typically associated with PARP-1/2 inhibition. How can I determine if this is an off-target effect of this compound?

Answer:

To dissect an unexpected phenotype, a systematic approach is required:

  • Validate with a Secondary Compound: Use another potent PARP inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is likely an off-target effect of this compound.

  • Genetic Knockdown/Knockout: Compare the phenotype observed with this compound treatment to that of PARP-1 and/or PARP-2 knockdown or knockout cells. If the genetic approach does not reproduce the phenotype, it points towards an off-target mechanism.

  • Pathway Analysis: Use transcriptomic or proteomic approaches to identify signaling pathways that are perturbed by this compound but not by other PARP inhibitors or PARP1/2 knockdown. This can provide clues to the off-target pathway.

  • Target Deconvolution: Advanced techniques such as chemical proteomics or cellular thermal shift assays (CETSA) can be employed to identify the direct binding partners of this compound within the cell, potentially revealing the off-target protein.

Data Presentation

Table 1: On-Target Inhibitory Activity of this compound

TargetAssay TypepIC50Reference
Human PARP-1Cell-free recombinant8.36[1]
Murine PARP-2Cell-free recombinant7.50[1]
PAR formation (A549 cells)Cellular7.80[1]
PAR formation (C4I cells)Cellular7.02[1]

Table 2: Hypothetical Off-Target Kinase Profile for this compound

This table presents hypothetical data for illustrative purposes to guide researchers on what to look for in a kinase screening report.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Potential Implication
DYRK1A85%150Cell cycle regulation, neuronal functions
CDK960%800Transcription regulation
PIM155%>1000Cell survival, proliferation
VEGFR210%>10000Angiogenesis

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations (e.g., 10 µM, 1 µM, 100 nM).

  • Kinase Panel Selection: Choose a commercial kinase screening service that offers a broad panel of purified, active human kinases (e.g., >400 kinases).

  • Assay Principle: The assay is typically a radiometric or fluorescence-based in vitro assay that measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Procedure (as per vendor's protocol):

    • The selected kinases are incubated with their respective substrates and ATP (often radiolabeled [γ-³³P]ATP).

    • This compound at various concentrations is added to the reaction mixture.

    • A known kinase inhibitor is used as a positive control, and DMSO as a negative control.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition for each kinase at each concentration of this compound is calculated relative to the controls. For kinases showing significant inhibition, an IC50 value is determined by fitting the dose-response data to a suitable model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct cellular targets of this compound by assessing target engagement in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with this compound or vehicle (DMSO) for a specified duration.

  • Heating Profile: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification and Analysis:

    • Quantify the amount of soluble protein in each sample.

    • Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Binding of this compound to a target protein is expected to stabilize the protein, leading to a higher melting temperature. The shift in the melting curve of a protein in the presence of this compound compared to the vehicle control indicates direct target engagement.

Visualizations

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair BYK_49187 This compound BYK_49187->PARP1 inhibits

Caption: Canonical PARP-1 signaling pathway in response to DNA damage and the point of inhibition by this compound.

Off_Target_Workflow Start Unexpected Experimental Outcome with this compound Validate Validate with Secondary PARP Inhibitor & PARP1/2 KO Start->Validate Phenotype_Specific Phenotype Specific to this compound? Validate->Phenotype_Specific On_Target Likely On-Target Effect Phenotype_Specific->On_Target No Off_Target_Hypothesis Hypothesize Off-Target Mechanism Phenotype_Specific->Off_Target_Hypothesis Yes Kinase_Screen Kinase Profiling Off_Target_Hypothesis->Kinase_Screen CETSA CETSA / Chemical Proteomics Off_Target_Hypothesis->CETSA Identify_Target Identify Potential Off-Target(s) Kinase_Screen->Identify_Target CETSA->Identify_Target Validate_Target Validate Off-Target (e.g., KO, Rescue Experiment) Identify_Target->Validate_Target

Caption: Experimental workflow for investigating potential off-target effects of this compound.

Troubleshooting_Logic A Observation Unexpected Cytotoxicity B Initial Checks Confirm PAR Inhibition Compare with other PARPis A->B C Result Cytotoxicity is This compound-specific B->C F Result Cytotoxicity is NOT this compound-specific B->F D Hypothesis Off-target kinase inhibition C->D E Action Perform Kinase Screen D->E G Conclusion Likely on-target or shared class effect F->G

Caption: Logical relationship diagram for troubleshooting unexpected cytotoxicity observed with this compound.

References

Technical Support Center: BYK 49187

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the PARP-1 and PARP-2 inhibitor, BYK 49187, in solution. The following information is curated to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: How should I store stock solutions of this compound?

A2: As a general guideline for small molecule inhibitors, stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For other PARP inhibitors, stock solutions in DMSO have been reported to be stable for up to 3 months when stored at -20°C. However, the stability of this compound should be independently verified. The solid compound should be stored at 4°C.

Q3: My this compound solution precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium is a common issue with hydrophobic compounds. To mitigate this, consider the following troubleshooting steps:

  • Intermediate Dilution: First, make serial dilutions of your concentrated DMSO stock solution in DMSO to a lower concentration before the final dilution into your aqueous medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.

  • Vortexing/Mixing: When making the final dilution, add the DMSO solution to the aqueous medium while vortexing or mixing to promote rapid dispersion.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

Q4: How can I assess the stability of my this compound solution?

A4: To determine the stability of your this compound solution under your specific experimental and storage conditions, a stability study is recommended. This typically involves analyzing the concentration and purity of the compound over time using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in initial solvent. Insufficient solvent volume or incorrect solvent choice.Try gently warming the solution or sonicating. If the compound remains insoluble, a different solvent system may be required. Test solubility in a small amount of an alternative solvent like ethanol.
Precipitation observed in stock solution upon storage at low temperatures. The compound has low solubility in the chosen solvent at that temperature.Before use, bring the stock solution to room temperature and vortex to ensure the compound has fully redissolved. If precipitation persists, consider preparing fresh stock solutions more frequently or storing at a different concentration.
Inconsistent experimental results. Degradation of the compound in solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Perform a stability check of the stock solution using an analytical method like HPLC.
Cell toxicity or off-target effects observed. The final concentration of the solvent (e.g., DMSO) is too high.Reduce the final concentration of the solvent in the cell culture medium to the lowest effective level, ideally below 0.1%. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh the desired amount of the compound using an analytical balance.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution and, if necessary, gently warm it (e.g., in a 37°C water bath) or sonicate until the compound is fully dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO to create an intermediate stock.

  • Pre-warm the cell culture medium to 37°C.

  • While gently vortexing the pre-warmed medium, add the required volume of the intermediate DMSO stock to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is non-toxic to the cells.

  • Use the freshly prepared working solution immediately.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For each experiment intermediate_dilution Intermediate Dilution in DMSO thaw->intermediate_dilution final_dilution Final Dilution in Aqueous Medium intermediate_dilution->final_dilution use Use Immediately in Experiment final_dilution->use Troubleshooting_Precipitation Troubleshooting Precipitation of this compound cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Medium? intermediate_dilution Perform Intermediate Dilution in DMSO start->intermediate_dilution Yes no_precip Proceed with Experiment start->no_precip No lower_dmso Lower Final DMSO Concentration (<0.5%) intermediate_dilution->lower_dmso mix_well Vortex During Final Dilution lower_dmso->mix_well warm_medium Warm Aqueous Medium to 37°C mix_well->warm_medium end Re-evaluate Experiment warm_medium->end

troubleshooting BYK 49187 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using BYK 49187 in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Inconsistent or No Inhibition of PARP Activity

  • Question: My in vitro PARP activity assay shows inconsistent or no inhibition with this compound. What could be the cause?

  • Answer: Several factors could contribute to this issue:

    • Reagent Quality: Ensure the PARP enzyme is active and has been stored correctly, typically at -20°C in a manual defrost freezer. The radiolabeled NAD+ substrate can also degrade, so it should be stored at -80°C.

    • Assay Conditions: The concentration of NAD+ can affect inhibitor potency. It's recommended to use a concentration that reflects cellular levels, around 100 µM, but this can be adjusted. Also, ensure that the necessary cofactors, like damaged DNA for PARP-1 and PARP-2, are included in the reaction.

    • Inhibitor Preparation: Verify the concentration of your this compound stock solution. If the compound has precipitated out of solution, this will affect its effective concentration.

    • Assay Controls: Ensure your positive and negative controls are working as expected. The positive control (active PARP enzyme without inhibitor) should show high activity, while the negative control (no enzyme) should have very low counts. A known PARP inhibitor, like 3-aminobenzamide, can be used as a control for inhibition.

High Background Signal in PARP Assays

  • Question: I'm observing a high background signal in my PARP assay, making it difficult to determine the inhibitory effect of this compound. What can I do?

  • Answer: High background can be caused by several factors:

    • Non-specific Binding: In ELISA-based assays, insufficient washing steps can lead to high background. Ensure all washing steps are performed thoroughly.

    • Contaminated Reagents: Check for contamination in your buffers and reagents.

    • Assay Detection: If using a chemiluminescent or fluorescent readout, the substrate may be degrading or the settings on your plate reader may need optimization.

    • Radiolabel Issues: In radioactive assays, incomplete precipitation of the radiolabeled material by TCA can lead to high background counts.

Low Potency or Efficacy in Cell-Based Assays

  • Question: this compound is showing lower than expected potency in my cell-based assays. Why might this be?

  • Answer: Discrepancies between in vitro and cell-based assay results are common. Here are some potential reasons:

    • Cell Permeability: The compound may have poor permeability into the specific cell line you are using.

    • Drug Efflux: The cells may be actively pumping the compound out through efflux pumps.

    • Cell Health and Density: Ensure your cells are healthy and not overgrown, as this can affect their response to treatment.[1] Seeding density should be optimized for the duration of the experiment.[1]

    • Off-Target Effects: At higher concentrations, off-target effects of the inhibitor could be influencing the results and masking the specific effect on PARP.[2][3]

    • Experimental Duration: Prolonged exposure to PARP inhibitors may be necessary to observe a significant effect, as the accumulation of DNA damage over several cell cycles is often required for cytotoxicity.[4]

Unexpected Cytotoxicity or Off-Target Effects

  • Question: I'm observing unexpected cytotoxicity in my control cells or at very low concentrations of this compound. What could be the reason?

  • Answer: While PARP inhibitors are designed to be selective, off-target effects can occur.

    • Compound Purity: Verify the purity of your this compound sample. Impurities could be contributing to the observed toxicity. The purity of this compound is typically ≥98% (HPLC).[5]

    • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the compound or the vehicle used for dissolution.

    • Vehicle Toxicity: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. It's important to include a vehicle-only control in your experiments.

    • Off-Target Kinase Inhibition: Some small molecule inhibitors can have off-target effects on other cellular kinases.[3]

Difficulty with In Vivo Experiments

  • Question: My in vivo experiments with this compound are not showing the expected efficacy. What should I consider?

  • Answer: Translating in vitro results to in vivo models can be challenging.

    • Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid metabolism, or may not be reaching the target tissue at a sufficient concentration. PK/PD studies are crucial to determine the optimal dosing regimen.

    • Dose and Administration Route: The dose and route of administration can significantly impact efficacy. For example, in a rat model of myocardial infarction, a higher dose of this compound administered intravenously was required to see a significant effect.[6]

    • Tumor Model: The choice of tumor model is critical. PARP inhibitors are most effective in tumors with defects in homologous recombination (HR), such as those with BRCA1/2 mutations.[4][7]

    • Resistance Mechanisms: In vivo, tumors can develop resistance to PARP inhibitors through various mechanisms, such as the restoration of HR function or stabilization of the replication fork.[7]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[5] PARP enzymes play a crucial role in DNA repair.[6] By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these unrepaired single-strand breaks lead to the formation of double-strand breaks during DNA replication, which cannot be efficiently repaired, resulting in cell death. This concept is known as synthetic lethality.[4] Additionally, some PARP inhibitors can "trap" the PARP enzyme on the DNA, which is also a cytotoxic event.[8]

What are the recommended storage conditions for this compound?

This compound should be stored at +4°C.[5]

How do I dissolve this compound?

For in vitro experiments, this compound can typically be dissolved in a suitable solvent like DMSO. For in vivo experiments, the formulation will depend on the route of administration and the specific experimental protocol.

What are the key differences between a PARP activity assay and a PARP trapping assay?

  • A PARP activity assay measures the enzymatic function of PARP, specifically the synthesis of poly(ADP-ribose) (PAR) chains on substrate proteins.[8] Inhibition is observed as a decrease in PAR formation.

  • A PARP trapping assay measures the ability of an inhibitor to trap the PARP enzyme on a DNA substrate.[8] In these assays, an increase in the signal (e.g., fluorescence polarization) indicates that the inhibitor is preventing the dissociation of PARP from the DNA.[8] The trapping efficiency of a PARP inhibitor is a critical determinant of its cytotoxic effects.[9]

What are some potential mechanisms of resistance to this compound?

Resistance to PARP inhibitors like this compound can arise through several mechanisms, including:

  • Restoration of Homologous Recombination (HR) Function: Secondary mutations in genes like BRCA1/2 can restore their function, making the cells no longer reliant on PARP for DNA repair.[7]

  • Stabilization of the Replication Fork: Mechanisms that protect the DNA replication fork from collapse can confer resistance to PARP inhibitors.[7]

  • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

  • Post-translational Modifications of PARP1: Modifications such as phosphorylation of PARP1 can increase its enzymatic activity and reduce the binding of PARP inhibitors.[7]

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetpIC50
Cell-free recombinant PARP-18.36
Murine PARP-27.50
Data from Tocris Bioscience and APExBIO.[5][6][9]

Table 2: Inhibition of PAR Formation in Cellular Assays by this compound

Cell LinepIC50
A549 (Human lung carcinoma)7.80
C4I (Human cervical carcinoma)7.02
H9c2 (Rat cardiac myoblasts)7.65
Data from APExBIO.[6]

Experimental Protocols

General Protocol for a PARP Activity Assay (ELISA-based)

This is a general protocol and should be optimized for your specific experimental conditions.

  • Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP.

  • Washing: Wash the plate to remove any unbound histones.

  • Reaction Mixture: Prepare a reaction mixture containing the PARP enzyme, biotinylated NAD+, and the necessary buffers.

  • Inhibitor Addition: Add varying concentrations of this compound or control compounds to the wells.

  • Incubation: Incubate the plate to allow the PARP-mediated poly(ADP-ribosyl)ation to occur.

  • Detection: Add streptavidin-HRP, which will bind to the biotinylated PAR chains.

  • Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate.

  • Measurement: Read the signal on a plate reader. A decrease in signal indicates inhibition of PARP activity.

General Protocol for a PARP Trapping Assay (Fluorescence Polarization)

This protocol is based on the principle that a larger molecule (PARP bound to a fluorescently labeled DNA probe) will have a higher fluorescence polarization (FP) than a smaller molecule (the free DNA probe).

  • Reaction Setup: In a microplate, combine the purified PARP enzyme (PARP-1 or PARP-2) with a fluorescently labeled DNA probe.

  • Inhibitor Addition: Add a serial dilution of this compound or control inhibitors.

  • Incubation: Incubate to allow the inhibitor to bind to the PARP-DNA complex.

  • NAD+ Addition: Add NAD+ to the wells. In the absence of an effective trapping inhibitor, PARP will auto-poly(ADP-ribosyl)ate and dissociate from the DNA, leading to a low FP signal.

  • FP Measurement: Read the fluorescence polarization on a suitable plate reader. An increase in the FP signal indicates that the inhibitor is "trapping" the PARP enzyme on the DNA.[8]

Mandatory Visualization

Signaling Pathway of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribosyl)ation (PARylation) PARP->PAR DNA_Repair_Proteins Recruitment of DNA Repair Proteins PAR->DNA_Repair_Proteins SSB_Repair Single-Strand Break Repair DNA_Repair_Proteins->SSB_Repair BYK_49187 This compound Inhibition Inhibition of PARP BYK_49187->Inhibition Inhibition->PARP blocks Replication_Fork_Collapse Replication Fork Collapse Inhibition->Replication_Fork_Collapse DSB Double-Strand Break Formation Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination Proficient Cells DSB->HR_Proficient HR_Deficient Homologous Recombination Deficient Cells (e.g., BRCA1/2 mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Troubleshooting Workflow for Inconsistent PARP Inhibition Start Inconsistent/No Inhibition Observed Check_Reagents Check Reagent Quality & Storage (Enzyme, NAD+, DNA) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Controls Verify Positive & Negative Controls Controls_OK Controls OK? Check_Controls->Controls_OK Check_Inhibitor Confirm this compound Stock Concentration & Solubility Inhibitor_OK Inhibitor OK? Check_Inhibitor->Inhibitor_OK Optimize_Assay Optimize Assay Conditions (NAD+ concentration, incubation time) Assay_OK Assay Optimized? Optimize_Assay->Assay_OK Reagent_OK->Check_Controls Yes Replace_Reagents Replace Reagents Reagent_OK->Replace_Reagents No Controls_OK->Check_Inhibitor Yes Controls_OK->Optimize_Assay No Inhibitor_OK->Optimize_Assay Yes Prepare_New_Stock Prepare Fresh Inhibitor Stock Inhibitor_OK->Prepare_New_Stock No Problem_Solved Problem Resolved Assay_OK->Problem_Solved Yes Consult_Support Consult Technical Support Assay_OK->Consult_Support No Replace_Reagents->Start Prepare_New_Stock->Start Experimental Workflow for a Cell-Based PARP Activity Assay Seed_Cells 1. Seed Cells in Microplate Cell_Adhesion 2. Allow Cells to Adhere Overnight Seed_Cells->Cell_Adhesion Treat_Cells 3. Treat Cells with this compound (and controls) Cell_Adhesion->Treat_Cells Induce_Damage 4. Induce DNA Damage (optional, e.g., with H2O2) Treat_Cells->Induce_Damage Lyse_Cells 5. Lyse Cells Induce_Damage->Lyse_Cells Measure_PAR 6. Measure PAR Levels (e.g., by ELISA or Western Blot) Lyse_Cells->Measure_PAR Analyze_Data 7. Analyze Data and Determine IC50 Measure_PAR->Analyze_Data

References

Technical Support Center: BYK 49187 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing the cytotoxicity of BYK 49187 during in vitro experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in cell culture.

Issue 1: Higher than expected cytotoxicity at presumed non-toxic doses.

  • Question: We are observing significant cell death at concentrations of this compound that we expected to be sub-lethal based on initial screenings. What could be the cause?

  • Answer: Several factors could contribute to this observation:

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PARP inhibitors. The cytotoxic potential of this compound is linked to its inhibition of PARP-1 and PARP-2, which are crucial for DNA repair. Cells with inherent DNA repair deficiencies (e.g., BRCA mutations) will be more sensitive.

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line. A solvent toxicity control is crucial.

    • Compound Stability: Ensure that the stock solution of this compound is properly stored and has not degraded. Repeated freeze-thaw cycles should be avoided.

    • Cell Density: Low cell seeding density can make cells more susceptible to cytotoxic effects.[1][2] Ensure you are using an optimal and consistent cell number for your assays.

Issue 2: Inconsistent results and high variability between replicate wells.

  • Question: Our cytotoxicity assay results for this compound show high variability between replicate wells and across different experiments. How can we improve reproducibility?

  • Answer: High variability is a common issue in cell-based assays and can be mitigated by addressing the following:[1][3][4]

    • Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions of this compound and when adding reagents.[5]

    • Cell Seeding: Uneven cell distribution in the wells is a major source of variability. Ensure a homogeneous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in the plate.[6]

    • Incubation Conditions: Maintain consistent incubation times and conditions (temperature, CO2, humidity). Evaporation from wells, particularly on the edges of the plate, can concentrate the compound and affect results.[6][7]

    • Assay Timing: The timing of the assay readout is critical. Cytotoxic effects are time-dependent, and reading the plate too early or too late can lead to inconsistent results.

Issue 3: Difficulty in establishing a clear dose-response curve.

  • Question: We are struggling to obtain a classic sigmoidal dose-response curve in our cytotoxicity assays with this compound. The curve is either flat or has an irregular shape. What could be wrong?

  • Answer: An irregular dose-response curve can be due to several factors:

    • Concentration Range: The selected concentration range for this compound may be too narrow or not centered around the IC50. A broad range of concentrations (logarithmic dilutions) is recommended for initial experiments.

    • Compound Solubility: At higher concentrations, this compound may precipitate out of the culture medium, leading to a plateau in the cytotoxic effect. Visually inspect the wells for any signs of precipitation.

    • Assay Interference: The compound itself might interfere with the assay chemistry. For example, some compounds can interfere with the absorbance or fluorescence readings of viability dyes.[6] Running a control with this compound in cell-free medium can help identify such interferences.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2.[8] These enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks, which can lead to the formation of double-strand breaks during DNA replication and ultimately, cell death (synthetic lethality), particularly in cells with other DNA repair defects.

Q2: Which cell lines are most sensitive to this compound?

A2: Cell lines with deficiencies in homologous recombination repair, such as those with mutations in BRCA1 or BRCA2 genes, are expected to be highly sensitive to PARP inhibitors like this compound. It is advisable to characterize the DNA repair pathway status of your chosen cell line.

Q3: What is the recommended solvent and storage condition for this compound?

A3: While specific solubility data was not found in the provided search results, compounds of this class are typically dissolved in DMSO to create a high-concentration stock solution. It is recommended to store the stock solution at -20°C or -80°C.[9] For cell-based assays, the final DMSO concentration in the culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity.

Q4: How can I differentiate between apoptosis and necrosis induced by this compound?

A4: To distinguish between different modes of cell death, you can use multi-parametric cytotoxicity assays. For example, you can use an Annexin V/Propidium Iodide (PI) staining assay. Annexin V will stain apoptotic cells (intact membrane but externalized phosphatidylserine), while PI will stain necrotic cells (compromised membrane). This allows for the quantification of live, apoptotic, and necrotic cell populations via flow cytometry or fluorescence microscopy.

Q5: What are the key controls to include in my in vitro experiments with this compound?

A5: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[6]

  • Positive Control: A compound with a known cytotoxic effect on your cell line to ensure the assay is working correctly.

  • Medium Only Control: Wells containing only culture medium to determine the background signal of your assay.[6]

Quantitative Data Summary

ParameterValueSource
Target PARP-1 and PARP-2
pIC50 for PARP-1 (cell-free) 8.36
pIC50 for PARP-2 (murine, cell-free) 7.50

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

cluster_workflow Experimental Workflow: Cytotoxicity Assay A 1. Seed Cells in 96-well Plate B 2. Treat with this compound (Serial Dilutions) A->B C 3. Incubate for Defined Period (e.g., 48h) B->C D 4. Add Viability Reagent (e.g., MTT) C->D E 5. Measure Signal (e.g., Absorbance) D->E F 6. Analyze Data & Plot Dose-Response Curve E->F

Caption: A typical workflow for assessing the cytotoxicity of this compound.

cluster_pathway Simplified this compound Mechanism of Action DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication leads to Repair SSB Repair PARP->Repair mediates BYK49187 This compound BYK49187->PARP inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB formation of Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death

Caption: Inhibition of PARP by this compound leads to cell death.

cluster_troubleshooting Troubleshooting Logic: High Variability Start High Variability in Results? CheckPipetting Review Pipetting Technique? Start->CheckPipetting Yes CheckSeeding Homogenize Cell Suspension? CheckPipetting->CheckSeeding Still Variable Improved Results Improved CheckPipetting->Improved Resolved CheckPlates Address Edge Effects? CheckSeeding->CheckPlates Still Variable CheckSeeding->Improved Resolved CheckPlates->Improved Resolved

Caption: A decision tree for troubleshooting high result variability.

References

Technical Support Center: Investigating Resistance to BYK 49187 and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As specific resistance mechanisms to BYK 49187 have not been extensively documented in publicly available literature, this guide focuses on the well-established mechanisms of resistance to the broader class of Poly (ADP-ribose) polymerase (PARP) inhibitors. These principles are highly likely to be applicable to this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to PARP inhibitors like this compound in cancer cells.

Troubleshooting Guides

This section addresses specific experimental issues you might encounter.

Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. How can I confirm and characterize this acquired resistance?

Answer:

To confirm and characterize acquired resistance, a multi-step approach is recommended.

1. Confirmation of Resistance:

  • Dose-Response Curve and IC50 Determination: The first step is to quantitatively confirm the shift in sensitivity.

    • Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell line.

    • Data Analysis: Generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for this compound in both cell lines. A significant increase (typically >2-fold) in the IC50 value for the resistant line compared to the parental line confirms resistance.

2. Investigation of Potential Resistance Mechanisms:

  • Homologous Recombination (HR) Status: A primary mechanism of PARP inhibitor resistance is the restoration of HR function.

    • Experiment: Assess the formation of RAD51 foci upon DNA damage induction (e.g., irradiation or treatment with a DNA-damaging agent).

    • Expected Outcome: An increase in the number of RAD51 foci-positive cells in the resistant line compared to the sensitive line suggests HR restoration.

  • Drug Efflux Pump Expression: Increased expression of efflux pumps like P-glycoprotein (P-gp/ABCB1) can reduce the intracellular concentration of the inhibitor.

    • Experiment: Perform a western blot or quantitative PCR (qPCR) to measure the expression levels of ABCB1.

    • Expected Outcome: Higher levels of ABCB1 in the resistant cell line would indicate this as a potential resistance mechanism.

  • PARP1 Expression and Activity: Changes in the target protein can lead to resistance.

    • Experiment: Use western blotting to compare PARP1 protein levels between the sensitive and resistant cells. You can also assess PARP activity through the detection of poly(ADP-ribose) (PAR) chains.

    • Expected Outcome: A significant decrease in PARP1 expression or a reduction in PARylation in the resistant cells could be a contributing factor.

Question: I am trying to generate a this compound-resistant cell line, but the cells are not surviving the selection process. What could be the issue?

Answer:

Generating a drug-resistant cell line requires a careful and gradual process. Here are some common issues and troubleshooting tips:

  • Initial Drug Concentration is Too High: Starting with a high concentration of this compound can lead to widespread cell death before resistance can develop.

    • Solution: Begin with a concentration at or slightly below the IC50 of the parental cell line. Allow the surviving cells to repopulate before gradually increasing the drug concentration in subsequent passages.

  • Insufficient Recovery Time: Cells need time to recover and proliferate after each round of drug exposure.

    • Solution: After the initial treatment, replace the drug-containing medium with fresh medium and allow the cells to reach 80-90% confluency before the next treatment cycle with an increased drug concentration.

  • Cell Line Instability: Some cell lines may be inherently less capable of developing resistance.

    • Solution: Ensure you are using a healthy, low-passage parental cell line. If problems persist, consider attempting to generate resistance in a different cancer cell line with a similar genetic background.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to PARP inhibitors?

A1: The most frequently observed mechanisms of resistance to PARP inhibitors include:

  • Restoration of Homologous Recombination (HR) Repair: This is a primary resistance mechanism. It can occur through secondary "reversion" mutations in BRCA1/2 genes that restore their function, or through the loss of proteins that inhibit HR, such as 53BP1.[1]

  • Changes in PARP1 Protein: Mutations in the PARP1 gene can lead to a form of the enzyme that doesn't "trap" on the DNA as effectively, which is a key part of how PARP inhibitors kill cancer cells.[1] A decrease in the overall expression of PARP1 can also contribute to resistance.

  • Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), which actively pump the PARP inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Replication Fork Protection: Some cancer cells can develop mechanisms to protect their replication forks from collapsing, even in the presence of a PARP inhibitor. This stabilization prevents the formation of the double-strand DNA breaks that are lethal to HR-deficient cells.

Q2: How can I determine if my resistant cell line has restored its homologous recombination capability?

A2: The gold standard for assessing functional HR is the RAD51 foci formation assay . Following the induction of DNA double-strand breaks, RAD51 will localize to the sites of damage in HR-proficient cells, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy. An increase in the percentage of cells with RAD51 foci in your resistant line compared to the parental sensitive line is a strong indicator of restored HR function.

Q3: Are there ways to overcome resistance to PARP inhibitors?

A3: Several strategies are being explored to overcome PARP inhibitor resistance:

  • Combination Therapies: Combining PARP inhibitors with other agents is a promising approach. For example, co-treatment with drugs that inhibit the PI3K/AKT pathway or cell cycle checkpoints (e.g., ATR, CHK1, and WEE1 inhibitors) can re-sensitize resistant cells.

  • Targeting Efflux Pumps: For resistance mediated by increased drug efflux, co-administration of a P-glycoprotein inhibitor could restore sensitivity.

  • Alternative DNA Damage Response Inhibitors: If resistance is due to HR restoration, targeting other components of the DNA damage response network may be effective.

Data Presentation

Table 1: Examples of Acquired Resistance to PARP Inhibitors in Cancer Cell Lines

PARP InhibitorCancer TypeCell LineParental IC50 (µM)Resistant IC50 (µM)Fold Change in ResistanceReference
OlaparibProstate CancerLNCaP6183[2]
OlaparibOvarian CancerPEO125.082.13.3[3]
OlaparibOvarian CancerUWB1.289+BRCA13.558>100>28[4]
RucaparibBreast CancerMDA-MB-4362.3--[5]
NiraparibBreast CancerMDA-MB-4363.2--[5]
TalazoparibBreast CancerMDA-MB-4360.13--[5]

Note: This table provides examples from the literature and is not an exhaustive list. IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

1. Protocol for Generating a PARP Inhibitor-Resistant Cell Line

This protocol outlines a general method for developing acquired resistance in a cancer cell line through continuous exposure to a PARP inhibitor.

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • PARP inhibitor (e.g., this compound)

    • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

    • Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates)

  • Procedure:

    • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the PARP inhibitor in the parental cell line.

    • Initial Treatment: Culture the parental cells in a medium containing the PARP inhibitor at a concentration equal to the IC50.

    • Recovery and Repopulation: After 48-72 hours of treatment, replace the drug-containing medium with fresh, drug-free medium. Allow the surviving cells to grow to 80-90% confluency.

    • Gradual Dose Escalation: Once the cells have recovered, passage them and re-introduce the PARP inhibitor at a slightly higher concentration (e.g., 1.5-2 fold increase).

    • Repeat Cycles: Repeat steps 3 and 4 for several months. The gradual increase in drug concentration will select for a resistant population.

    • Characterize the Resistant Line: Periodically, perform a dose-response assay to determine the new IC50 of the cell population. Once a stable, significantly higher IC50 is achieved, the resistant cell line is established.

    • Cryopreservation: It is crucial to cryopreserve aliquots of the cells at different stages of the selection process.

2. Protocol for RAD51 Foci Immunofluorescence Assay

This protocol is for assessing homologous recombination activity by visualizing RAD51 foci formation.

  • Materials:

    • Parental and resistant cancer cell lines

    • Glass coverslips

    • DNA damaging agent (e.g., ionizing radiation source or Mitomycin C)

    • Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody: anti-RAD51

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Cell Seeding: Seed parental and resistant cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • DNA Damage Induction: Treat the cells with a DNA damaging agent (e.g., 10 Gy of ionizing radiation) and allow them to recover for a set period (e.g., 4-6 hours) to allow for foci formation.

    • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

    • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate with the anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.

    • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of cells with >5 RAD51 foci per nucleus. A significant increase in the percentage of RAD51-positive cells in the resistant line indicates restored HR function.

Mandatory Visualizations

PARP_Inhibitor_Action cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitor (this compound) SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds to BER Base Excision Repair (BER) PARP1->BER recruits DNA_Repair DNA Repaired BER->DNA_Repair SSB_Inhibitor Single-Strand Break (SSB) PARP1_Inhibitor PARP1 SSB_Inhibitor->PARP1_Inhibitor Trapped_PARP Trapped PARP1-DNA Complex PARP1_Inhibitor->Trapped_PARP BYK49187 This compound BYK49187->PARP1_Inhibitor inhibits & traps Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_Deficient HR-Deficient Cell DSB->HR_Deficient Cell_Death Cell Death HR_Deficient->Cell_Death leads to

Caption: Mechanism of action of PARP inhibitors like this compound.

Resistance_Mechanisms PARPi PARP Inhibitor (e.g., this compound) HR_Restoration Homologous Recombination Restoration PARP1_Alteration PARP1 Alteration Drug_Efflux Increased Drug Efflux Fork_Protection Replication Fork Protection BRCA_Reversion BRCA1/2 Reversion Mutation HR_Restoration->BRCA_Reversion BP53BP1_Loss Loss of 53BP1 HR_Restoration->BP53BP1_Loss PARP1_Mutation PARP1 Mutation (reduces trapping) PARP1_Alteration->PARP1_Mutation PARP1_Downregulation Decreased PARP1 Expression PARP1_Alteration->PARP1_Downregulation ABCB1_Upregulation ABCB1/P-gp Upregulation Drug_Efflux->ABCB1_Upregulation Stabilization_Factors Upregulation of Fork Stabilization Factors Fork_Protection->Stabilization_Factors

Caption: Major mechanisms of resistance to PARP inhibitors.

Experimental_Workflow Start Observe Reduced Sensitivity to this compound Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Generate_Resistant_Line Generate Resistant Cell Line (If necessary) Confirm_Resistance->Generate_Resistant_Line Investigate_Mechanisms Investigate Potential Mechanisms Generate_Resistant_Line->Investigate_Mechanisms HR_Assay Assess HR Status (RAD51 Foci Assay) Investigate_Mechanisms->HR_Assay Efflux_Assay Analyze Drug Efflux (Western Blot for ABCB1) Investigate_Mechanisms->Efflux_Assay PARP1_Analysis Analyze PARP1 (Western Blot, Sequencing) Investigate_Mechanisms->PARP1_Analysis Other_Pathways Investigate Other Pathways (e.g., PI3K/AKT) Investigate_Mechanisms->Other_Pathways Data_Integration Integrate Data and Conclude Mechanism HR_Assay->Data_Integration Efflux_Assay->Data_Integration PARP1_Analysis->Data_Integration Other_Pathways->Data_Integration

Caption: Workflow for investigating PARP inhibitor resistance.

References

Navigating Vehicle Control for BYK 49187: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals utilizing the potent PARP-1 and PARP-2 inhibitor, BYK 49187, establishing an appropriate vehicle control is paramount for the integrity and reproducibility of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the use of this compound.

The selection of a suitable vehicle control is critically dependent on the solubility of the compound . For this compound, solubility information is a key determinant for both in vitro and in vivo studies.

Solubility and Vehicle Selection

Limited direct solubility data for this compound in a wide range of solvents necessitates a careful and empirical approach to vehicle selection. The primary consideration is to use a solvent that dissolves the compound at the desired concentration and is tolerated by the experimental system (cells or animals) with minimal physiological effects.

Available Solubility Data:

SolventSolubility
Ethanol< 16.77 mg/mL[1]

Recommended Starting Points for Vehicle Control Selection:

Based on the available data and general practices for similar compounds, the following solvents should be considered for initial solubility testing.

ApplicationRecommended VehicleConsiderations
In Vitro (Cell-based Assays) 1. Dimethyl Sulfoxide (DMSO) - A common solvent for dissolving hydrophobic compounds for in vitro use.- Test a range of concentrations to determine the highest tolerated level by your specific cell line without inducing toxicity or off-target effects.- The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts.
2. Ethanol (EtOH) - Given the known solubility, ethanol can be a viable option.- Similar to DMSO, it is crucial to determine the maximum tolerated concentration for your cell line.- Evaporation of ethanol from stock solutions can be a concern, so proper storage and handling are essential.
In Vivo (Animal Studies) 1. Saline or Phosphate-Buffered Saline (PBS) - If this compound demonstrates sufficient solubility in aqueous solutions, these are the preferred vehicles for in vivo administration due to their isotonic and non-toxic nature.
2. Aqueous solutions with co-solvents - If aqueous solubility is limited, a mixture of a biocompatible organic solvent and an aqueous carrier may be necessary. Common co-solvents include: - Polyethylene glycol (PEG) , particularly PEG 300 or PEG 400. - Propylene glycol (PG) . - Ethanol .- It is critical to test the tolerability of the final vehicle formulation in the animal model. The percentage of the organic co-solvent should be kept to the minimum required for solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the appropriate vehicle for my experiment?

A1: The first step is to perform a small-scale solubility test of this compound in your chosen potential vehicles. This will help you determine if you can achieve your desired stock concentration. Prepare serial dilutions of the compound in each solvent to identify the solubility limit.

Q2: My cells are sensitive to DMSO. What are my alternatives?

A2: If your cells show sensitivity to DMSO, ethanol is a potential alternative. You should perform a dose-response experiment to determine the highest non-toxic concentration of ethanol for your specific cell line. If direct solubility in culture medium is possible, this would be the ideal vehicle.

Q3: For my in vivo study, this compound is not soluble enough in saline. What should I do?

A3: If solubility in saline is insufficient, you will need to explore the use of a co-solvent system. A common starting point is a ternary mixture, for example, 10% DMSO, 40% PEG 400, and 50% saline. The exact ratios will need to be optimized based on the solubility of this compound and the tolerability of the vehicle in your animal model. Always run a vehicle-only control group to assess any effects of the formulation itself.

Q4: How do I prepare a stock solution of this compound?

A4: To prepare a stock solution, weigh out the desired amount of this compound and add the chosen solvent incrementally while vortexing or sonicating until the compound is fully dissolved. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What are the critical controls to include in my experiment?

A5: In addition to your experimental group treated with this compound, you must include the following controls:

  • Vehicle Control: This group receives the same volume of the vehicle used to dissolve this compound, without the compound. This is essential to differentiate the effects of the compound from the effects of the solvent.

  • Untreated Control: This group does not receive any treatment and serves as a baseline for the normal physiological state of your cells or animals.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in cell culture medium. - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility when diluted in the aqueous medium.- The concentration of this compound exceeds its solubility limit in the final medium.- Increase the concentration of the organic solvent in your stock solution, ensuring the final concentration in the medium remains non-toxic.- Prepare a more dilute stock solution and add a larger volume to the medium, while still maintaining a low final solvent concentration.- Test a lower final concentration of this compound.
Observed toxicity in the vehicle control group (in vitro). - The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cell line.- Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration.- Reduce the final concentration of the solvent in your experiments.
Adverse effects observed in the vehicle control group (in vivo). - The vehicle formulation is not well-tolerated by the animal model.- Reduce the percentage of the organic co-solvent in your formulation.- Explore alternative, more biocompatible co-solvents.- Adjust the dosing volume or frequency.
Inconsistent experimental results. - Instability of this compound in the prepared solution.- Incomplete dissolution of the compound.- Variability in vehicle preparation.- Prepare fresh solutions for each experiment.- Ensure complete dissolution of the compound using visual inspection and, if necessary, sonication.- Standardize the procedure for preparing the vehicle and the drug solution.

Experimental Workflow & Signaling Pathway

To aid in experimental design, the following diagrams illustrate a general workflow for vehicle selection and the known signaling pathway of PARP inhibitors.

Vehicle_Selection_Workflow A Define required concentration of this compound B Perform solubility testing in candidate vehicles (e.g., DMSO, Ethanol, Saline, PEG 400) A->B C Select vehicle that achieves desired concentration B->C D In Vitro Assay C->D E In Vivo Study C->E F Determine maximum tolerated vehicle concentration in cell line D->F G Establish vehicle formulation and test for in vivo tolerability E->G H Proceed with experiment using appropriate vehicle control F->H G->H PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Polymer Synthesis PARP->PAR Inhibition Inhibition Repair Recruitment of DNA Repair Proteins PAR->Repair SSBR Single-Strand Break Repair Repair->SSBR DSB Double-Strand Breaks at Replication Fork SSBR->DSB Stalled Replication Fork BYK49187 This compound BYK49187->PARP Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells

References

Validation & Comparative

A Comparative Analysis of BYK 49187 and Other Leading PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PARP inhibitor BYK 49187 with other prominent PARP inhibitors currently in clinical use or advanced development, including Olaparib, Niraparib, Rucaparib, and Talazoparib. The information is supported by publicly available experimental data to assist researchers in evaluating these compounds for their studies.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. This targeted therapeutic strategy has led to the successful development and approval of several PARP inhibitors for the treatment of various cancers.

Mechanism of Action of PARP Inhibitors

PARP inhibitors primarily function by competing with the binding of NAD+ to the catalytic domain of PARP enzymes. This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of other DNA repair factors to the site of damage. A key aspect of the efficacy of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that can obstruct DNA replication and lead to the formation of DSBs. The trapping potency varies among different PARP inhibitors and is considered a significant contributor to their overall anti-tumor activity.

cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation recruits PAR Synthesis PAR Synthesis PARP Activation->PAR Synthesis catalyzes Inhibition of PAR Synthesis Inhibition of PAR Synthesis PARP Activation->Inhibition of PAR Synthesis PARP Trapping PARP Trapping PARP Activation->PARP Trapping leads to Recruitment of Repair Proteins Recruitment of Repair Proteins PAR Synthesis->Recruitment of Repair Proteins signals for SSB Repair SSB Repair Recruitment of Repair Proteins->SSB Repair leads to PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP Activation blocks Accumulation of SSBs Accumulation of SSBs Inhibition of PAR Synthesis->Accumulation of SSBs Replication Fork Collapse Replication Fork Collapse PARP Trapping->Replication Fork Collapse Accumulation of SSBs->Replication Fork Collapse Double-Strand Break Formation Double-Strand Break Formation Replication Fork Collapse->Double-Strand Break Formation Cell Death (Synthetic Lethality in HR-deficient cells) Cell Death (Synthetic Lethality in HR-deficient cells) Double-Strand Break Formation->Cell Death (Synthetic Lethality in HR-deficient cells) cluster_workflow Enzyme Inhibition Assay Workflow start Start prep_plate Prepare 96-well plate with serially diluted inhibitor start->prep_plate end End add_enzyme Add purified PARP enzyme and activated DNA prep_plate->add_enzyme add_substrate Add biotinylated NAD+ to initiate reaction add_enzyme->add_substrate incubate Incubate at room temperature add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction add_streptavidin Add streptavidin-HRP stop_reaction->add_streptavidin add_substrate_detect Add chemiluminescent substrate add_streptavidin->add_substrate_detect read_plate Read luminescence add_substrate_detect->read_plate analyze Analyze data and calculate IC50 read_plate->analyze analyze->end

A Head-to-Head Showdown: Unraveling the Selectivity of PARP Inhibitors BYK 49187 and Veliparib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of cancer therapeutics, poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers with deficiencies in DNA damage repair. This guide provides a detailed comparative analysis of two prominent PARP inhibitors, BYK 49187 and Veliparib, with a focus on their selectivity profiles, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the nuanced differences between these two agents.

Introduction to this compound and Veliparib

Both this compound and Veliparib (also known as ABT-888) are potent inhibitors of the PARP enzyme family, which plays a critical role in DNA single-strand break repair. By inhibiting PARP, these drugs induce synthetic lethality in cancer cells with compromised homologous recombination repair pathways, such as those with BRCA1/2 mutations. While both compounds target PARP-1 and PARP-2, their selectivity and potency across the broader PARP family can differ, influencing their therapeutic efficacy and potential off-target effects.

Quantitative Selectivity Profile

The following table summarizes the available quantitative data on the inhibitory activity of this compound and Veliparib against PARP-1 and PARP-2. It is important to note that a direct head-to-head comparison across a wide range of PARP isoforms in a single study is not publicly available. The data presented here is compiled from various sources and should be interpreted with consideration of the different assay conditions.

InhibitorTargetPotency (IC50/Ki)Fold Selectivity (PARP-2 vs PARP-1)
This compound Human PARP-14.37 nM (pIC50 = 8.36)[1]~7.2x less potent against murine PARP-2
Murine PARP-231.62 nM (pIC50 = 7.50)[1]
Veliparib Human PARP-15.2 nM (Ki)[2]~1.8x more potent against PARP-2
Human PARP-22.9 nM (Ki)[2]

Note: The pIC50 value for this compound was converted to IC50 using the formula IC50 = 10^(-pIC50) M. Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are related but not identical measures of inhibitor potency. The selectivity of this compound is based on a comparison between human PARP-1 and murine PARP-2, which may not directly translate to human PARP-2.

Experimental Protocols

The determination of inhibitor selectivity is paramount in drug development. Below are detailed methodologies for key experiments typically employed to characterize PARP inhibitors.

In Vitro PARP Enzymatic Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of purified PARP enzymes and the inhibitory effects of compounds.

  • Plate Preparation: A 96-well plate is coated with histone, a substrate for PARP.

  • Reaction Mixture: A reaction buffer containing the PARP enzyme (e.g., recombinant human PARP-1 or PARP-2), activated DNA, and a mixture of NAD+ and biotinylated NAD+ is prepared.

  • Inhibitor Addition: Serial dilutions of the test compounds (this compound or Veliparib) are added to the wells.

  • Enzymatic Reaction: The reaction is initiated by the addition of the PARP enzyme and incubated at room temperature to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection: The incorporated biotinylated ADP-ribose is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Data Analysis: The luminescent signal is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A detailed protocol can be found in various publications.[3]

Cellular PARP Inhibition Assay (Western Blot)

This method assesses the ability of an inhibitor to block PARP activity within a cellular context.

  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the PARP inhibitor for a specified period.

  • Induction of DNA Damage: To stimulate PARP activity, cells are exposed to a DNA-damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor).

  • Cell Lysis: Whole-cell lysates are prepared using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for poly(ADP-ribose) (PAR) to detect the product of PARP activity. A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.

  • Data Analysis: The intensity of the PAR bands is quantified and normalized to the loading control. A reduction in PAR signal in the presence of the inhibitor indicates its cellular potency.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA Single-Strand Break DNA Single-Strand Break PARP-1/2 PARP-1/2 DNA Single-Strand Break->PARP-1/2 activates PARylation PARylation PARP-1/2->PARylation catalyzes Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PARylation->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair BYK_49187 BYK_49187 Inhibition Inhibition BYK_49187->Inhibition Veliparib Veliparib Veliparib->Inhibition Inhibition->PARP-1/2 blocks

Caption: PARP Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 Enzymatic Assay cluster_1 Cellular Assay Plate_Coating Coat Plate with Histone Reaction_Setup Add PARP Enzyme, DNA, NAD+, Inhibitor Plate_Coating->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Detection Add Strep-HRP & Chemiluminescent Substrate Incubation->Detection Data_Analysis_Enzymatic Measure Luminescence & Calculate IC50 Detection->Data_Analysis_Enzymatic Cell_Treatment Treat Cells with Inhibitor & DNA Damaging Agent Cell_Lysis Prepare Cell Lysates Cell_Treatment->Cell_Lysis Western_Blot Perform Western Blot for PAR levels Cell_Lysis->Western_Blot Data_Analysis_Cellular Quantify PAR Bands Western_Blot->Data_Analysis_Cellular

Caption: Experimental Workflow for PARP Inhibitor Selectivity.

Concluding Remarks

Both this compound and Veliparib are potent inhibitors of PARP-1 and PARP-2. The available data suggests that Veliparib exhibits slightly higher potency against PARP-2, while this compound is more potent against PARP-1, though the comparison for this compound is against a murine PARP-2. The nuanced differences in their selectivity profiles may have implications for their clinical application, including efficacy in different tumor types and potential for off-target effects. Further comprehensive, head-to-head selectivity profiling of these inhibitors against a broader panel of PARP family members is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows provided herein offer a standardized framework for such comparative studies.

References

Comparative Analysis of BYK 49187 and Other PARP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the Poly (ADP-ribose) polymerase (PARP) inhibitor BYK 49187 and five clinically relevant PARP inhibitors: Olaparib, Rucaparib, Talazoparib, Niraparib, and Veliparib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their inhibitory effects.

Data Presentation: Inhibitory Potency

The following tables summarize the available quantitative data on the inhibitory potency of this compound and other selected PARP inhibitors against PARP-1 and PARP-2 enzymes in cell-free assays, as well as their effects on PARP activity in cellular contexts. It is important to note that the data for this compound and the other inhibitors are sourced from different studies, and direct head-to-head comparisons in the same experimental setup are limited. Therefore, these values should be interpreted with consideration of the varying experimental conditions.

Table 1: Cell-Free PARP Inhibition

CompoundPARP-1 Inhibition (pIC50)PARP-2 Inhibition (pIC50)PARP-1 Inhibition (IC50/Ki, nM)PARP-2 Inhibition (IC50/Ki, nM)
This compound 8.36[1]7.50 (murine)[1]--
Olaparib--5[2]1[2]
Rucaparib--1.4 (Ki)[3]-
Talazoparib--0.57[3]-
Niraparib--3.8[2]2.1[2]
Veliparib--5.2 (Ki)[3]2.9 (Ki)[3]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Cellular PARP Inhibition

CompoundCell LineCellular PARP Inhibition (pIC50)
This compound A549 (human lung carcinoma)7.80[1]
C4I (human cervical carcinoma)7.02[1]
H9c2 (rat cardiac myoblasts)7.65[1]
Olaparib-Data not available in a comparable format
Rucaparib-Data not available in a comparable format
Talazoparib-Data not available in a comparable format
Niraparib-Data not available in a comparable format
Veliparib-Data not available in a comparable format

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a better understanding of the data presented and to facilitate the design of similar validation studies.

Cell-Free PARP Enzymatic Assay (Homogeneous Assay Format)

This protocol describes a method to determine the in vitro inhibitory activity of compounds against purified PARP enzymes.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • Nicotinamidase

  • Developing reagent (detects nicotinamide)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, activated DNA, β-NAD+, and nicotinamidase.

  • Add a small volume of the test compound at various concentrations (typically in a serial dilution) to the wells of the assay plate. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).

  • Add the recombinant PARP enzyme to the reaction mixture.

  • Dispense the enzyme-containing reaction mixture into the wells of the assay plate containing the test compounds.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the developing reagent to each well. This reagent will react with the nicotinamide produced by the cleavage of NAD+ by the PARP enzyme.

  • Incubate the plate for a short period (e.g., 10-15 minutes) to allow the signal to develop.

  • Measure the signal (fluorescence or absorbance) using a plate reader.

  • The percentage of inhibition is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Cellular PARylation Assay (ELISA-based)

This protocol outlines a method to measure the level of poly(ADP-ribose) (PAR) in cells treated with a PARP inhibitor, providing an indication of the inhibitor's cellular efficacy.

Materials:

  • Cell line of interest (e.g., A549)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • 96-well ELISA plates coated with an anti-PAR antibody

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Detection antibody (e.g., a different anti-PAR antibody conjugated to HRP)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cells in a 96-well cell culture plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Induce DNA damage by adding a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells by adding cell lysis buffer to each well and incubating on ice.

  • Transfer the cell lysates to the anti-PAR antibody-coated ELISA plate.

  • Incubate the plate to allow the PAR in the lysate to bind to the capture antibody.

  • Wash the plate to remove unbound proteins.

  • Add the detection antibody and incubate.

  • Wash the plate again.

  • Add the HRP substrate and incubate until a color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

  • The level of PAR is proportional to the absorbance signal. The inhibitory effect of the compound is determined by the reduction in the PAR signal compared to the control (cells treated with the DNA damaging agent but not the inhibitor).

Mandatory Visualization

The following diagrams illustrate the PARP signaling pathway and a general experimental workflow for validating PARP inhibitors.

PARP_Signaling_Pathway PARP Signaling Pathway in DNA Repair cluster_0 DNA Damage and PARP Activation cluster_1 Recruitment of DNA Repair Machinery cluster_2 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair BYK_49187 This compound BYK_49187->PARP1 inhibits

Caption: PARP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Validating PARP Inhibitor Efficacy cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Data Analysis & Comparison Cell_Free_Assay Cell-Free Enzymatic Assay (PARP-1 & PARP-2) IC50_Determination Determine IC50 values Cell_Free_Assay->IC50_Determination Data_Comparison Compare potency and efficacy of this compound with alternatives IC50_Determination->Data_Comparison Cell_Culture Culture relevant cell lines Inhibitor_Treatment Treat with this compound & other inhibitors Cell_Culture->Inhibitor_Treatment DNA_Damage_Induction Induce DNA damage (e.g., H2O2) Inhibitor_Treatment->DNA_Damage_Induction Cellular_Assay Cellular PARylation Assay (ELISA or Immunofluorescence) DNA_Damage_Induction->Cellular_Assay EC50_Determination Determine EC50 values Cellular_Assay->EC50_Determination EC50_Determination->Data_Comparison

References

Comparative Cross-Reactivity Analysis of PARP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a small molecule inhibitor is paramount for predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the poly (ADP-ribose) polymerase (PARP) inhibitor BYK 49187 and leading clinically approved alternatives, with a focus on their cross-reactivity profiles and the experimental methodologies used for their assessment.

While this compound is a known potent inhibitor of PARP-1 and PARP-2, publicly available data on its broader cross-reactivity against a wide panel of kinases and other enzymes is limited.[1][2] Therefore, this guide presents the cross-reactivity profiles of the well-characterized PARP inhibitors Olaparib, Rucaparib, Niraparib, and Talazoparib to serve as a benchmark for comprehensive selectivity assessment.

Comparative Selectivity of PARP Inhibitors

The following table summarizes the known cross-reactivity of several prominent PARP inhibitors against off-target kinases. This data is crucial for interpreting cellular and in vivo responses, as off-target activities can contribute to both efficacy and toxicity.

InhibitorPrimary TargetsKnown Off-Target Kinase Interactions (with reported affinities)
This compound PARP-1, PARP-2Data not publicly available
Olaparib PARP-1, PARP-2No significant inhibition of 16 tested kinases at relevant concentrations.
Rucaparib PARP-1, PARP-2, PARP-3PIM1 (1.2 µM), PIM2 (7.7 µM), PRKD2 (9.7 µM), DYRK1A (1.4 µM), CDK1 (1.4 µM), CDK9 (2.7 µM), HIPK2 (4.4 µM), CK2 (7.8 µM), ALK (18 µM).
Niraparib PARP-1, PARP-2DYRK1s, CDK16, and PIM3 at submicromolar concentrations.
Talazoparib PARP-1, PARP-2Off-target kinase profile is not as extensively published as other PARP inhibitors, but it is generally considered to be highly selective for PARP enzymes.

Signaling Pathway and Experimental Workflow Visualizations

To aid in the understanding of the biological context and experimental approaches, the following diagrams illustrate the PARP signaling pathway and a general workflow for assessing inhibitor cross-reactivity.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR NAD NAD+ NAD->PARP Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair BYK_49187 This compound BYK_49187->PARP Inhibition

Caption: Simplified PARP signaling pathway in response to DNA damage.

Cross_Reactivity_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Test Compound (e.g., this compound) Kinase_Panel Broad Kinase Panel Screening (e.g., KinomeScan) Compound->Kinase_Panel Data_Analysis Data Analysis (IC50/Kd Determination) Kinase_Panel->Data_Analysis Hit_Validation Hit Validation & Off-Target Confirmation Data_Analysis->Hit_Validation Cell_Treatment Cell Treatment with Compound CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Target_Engagement Confirmation of Target Engagement CETSA->Target_Engagement Target_Engagement->Hit_Validation

Caption: General experimental workflow for inhibitor cross-reactivity profiling.

Experimental Protocols

Accurate and reproducible data are the foundation of any comparative study. Below are detailed methodologies for key experiments relevant to assessing PARP inhibitor activity and cross-reactivity.

In Vitro PARP Activity Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric PARP assay kits.

  • Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound histones.

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1 hour at room temperature.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) and control inhibitors to the wells.

  • PARP Reaction: Prepare a reaction mix containing recombinant PARP enzyme, biotinylated NAD+, and reaction buffer. Add the mix to each well and incubate for 1 hour at room temperature to allow for the poly-ADP-ribosylation of histones.

  • Detection: Wash the plate to remove the reaction mix. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.

Kinase Inhibitor Selectivity Profiling (e.g., KinomeScan™)

This protocol describes a common approach for broad kinase inhibitor profiling.

  • Compound Preparation: The test inhibitor is prepared at a specified concentration (e.g., 1 µM) in an appropriate solvent (e.g., DMSO).

  • Binding Assay: The inhibitor is tested in a competition binding assay against a large panel of human kinases. In this format, a DNA-tagged kinase is incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor.

  • Quantification: The amount of the DNA-tagged kinase that binds to the immobilized ligand is quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value signifies stronger binding and higher inhibitory potential. From this, dissociation constants (Kd) or IC50 values can be calculated to quantify the affinity of the inhibitor for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes). This creates a temperature gradient.

  • Cell Lysis: Lyse the cells by freeze-thawing or using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., PARP1) using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion

The cross-reactivity profile of a PARP inhibitor is a critical determinant of its therapeutic potential and safety. While this compound is a potent inhibitor of PARP-1 and PARP-2, a comprehensive understanding of its off-target effects requires further investigation through broad-panel screening. The data and protocols presented here for clinically approved PARP inhibitors provide a valuable framework for researchers to conduct and interpret such cross-reactivity studies, ultimately leading to the development of more selective and effective cancer therapies.

References

Illuminating PARP Inhibition: A Comparative Guide to Biochemical Assays for Confirming BYK 49187 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biochemical Assays to Validate the Activity of the Potent PARP Inhibitor, BYK 49187.

This guide provides a comprehensive overview of key biochemical assays essential for confirming the activity of this compound, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. The following sections detail experimental protocols for various assay formats, present comparative data for this compound and other notable PARP inhibitors, and visualize the underlying signaling pathway and experimental workflows.

Understanding the Target: The PARP Signaling Pathway

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death. Upon detecting a single-strand DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of a poly(ADP-ribose) (PAR) chain on itself and other nuclear proteins. This PAR chain acts as a scaffold to recruit other DNA repair enzymes. Inhibition of PARP activity leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, ultimately leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2.

PARP Signaling Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 DNA_Repair_Complex DNA Repair Enzyme Complex PAR->DNA_Repair_Complex recruits Repair DNA Repair DNA_Repair_Complex->Repair BYK49187 This compound (PARP Inhibitor) BYK49187->PARP1 inhibits

Figure 1: Simplified PARP-1 signaling pathway in DNA repair.

Comparative Efficacy of PARP Inhibitors

The inhibitory potential of this compound against PARP-1 and PARP-2 has been quantified and compared with other well-established PARP inhibitors. The half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50) are common metrics for this comparison.

CompoundTarget(s)pIC50 (Cell-Free PARP-1)pIC50 (Cell-Free PARP-2)IC50 (nM) - PARP-1IC50 (nM) - PARP-2Reference(s)
This compound PARP-1/28.367.50 (murine)~4.4~31.6
OlaparibPARP-1/2--51
TalazoparibPARP-1/2--0.57-
NiraparibPARP-1/2--3.82.1
RucaparibPARP-1--1.4 (Ki)-
A-966492PARP-1/2--1 (Ki)1.5 (Ki)

Note: IC50 values can vary depending on the specific assay conditions. The pIC50 values for this compound are derived from cell-free recombinant PARP-1 and murine PARP-2 assays. The IC50 values for other inhibitors are from various cell-free assays.

Experimental Protocols for Biochemical Assays

To confirm the activity of this compound and other PARP inhibitors, several robust biochemical assays can be employed. Below are detailed methodologies for key experimental approaches.

Enzyme-Linked Immunosorbent Assay (ELISA) for PARP Activity

This assay quantifies PARP activity by detecting the amount of PAR polymer synthesized.

ELISA Workflow start Start coat_plate Coat 96-well plate with histone proteins start->coat_plate add_reagents Add PARP enzyme, NAD+, and test compound (e.g., this compound) coat_plate->add_reagents incubate1 Incubate to allow PAR synthesis add_reagents->incubate1 wash1 Wash to remove unbound reagents incubate1->wash1 add_antibody Add anti-PAR primary antibody wash1->add_antibody incubate2 Incubate add_antibody->incubate2 wash2 Wash incubate2->wash2 add_secondary Add HRP-conjugated secondary antibody wash2->add_secondary incubate3 Incubate add_secondary->incubate3 wash3 Wash incubate3->wash3 add_substrate Add TMB substrate wash3->add_substrate develop_color Color development add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Figure 2: General workflow for a PARP activity ELISA.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microplate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate twice with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Sample Addition: Add standards, control samples, and the test compound (this compound at various concentrations) to the appropriate wells.

  • Enzyme Reaction: Add recombinant PARP-1 enzyme and NAD+ to all wells except the blank. Incubate for 1 hour at 37°C to allow for the PARylation reaction.

  • Washing: Wash the plate three times.

  • Primary Antibody: Add a biotin-conjugated anti-PAR antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times.

  • Enzyme Conjugate: Add streptavidin-HRP to each well and incubate for 30 minutes at 37°C.

  • Washing: Wash the plate five times.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-20 minutes at 37°C.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of PAR synthesized and inversely proportional to the inhibitory activity of this compound.

Fluorescence Polarization (FP) Assay for PARP Inhibition

This homogeneous assay measures the binding of a fluorescently labeled ligand to PARP-1, which can be competed off by an inhibitor.

FP Assay Workflow start Start prepare_reagents Prepare PARP-1, fluorescent probe, and test inhibitor (this compound) start->prepare_reagents add_to_plate Add reagents to a black 96-well plate prepare_reagents->add_to_plate incubate Incubate at room temperature add_to_plate->incubate read_fp Read fluorescence polarization incubate->read_fp end End read_fp->end

Figure 3: Simplified workflow for a Fluorescence Polarization assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of recombinant PARP-1, a fluorescently labeled PARP inhibitor probe (e.g., based on Olaparib), and serial dilutions of the test compound (this compound) in assay buffer.

  • Assay Setup: In a black, low-volume 96-well plate, add the test inhibitor or vehicle control.

  • Enzyme Addition: Add the diluted PARP-1 enzyme to all wells except the blank.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Incubation: Incubate the plate for 30-90 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., λex = 485 nm, λem = 528 nm). A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test inhibitor.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based, no-wash immunoassay measures the interaction between PARP-1 and a biotinylated substrate.

Detailed Protocol:

  • Reaction Setup: In a 384-well plate, incubate recombinant PARP-1 with a biotinylated histone substrate and NAD+ for one hour. Include various concentrations of this compound in the test wells.

  • Bead Addition: Add a mixture of streptavidin-coated Donor beads and anti-PAR antibody-conjugated Acceptor beads.

  • Incubation: Incubate for one hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. In the presence of PARP activity, the beads are brought into proximity, generating a luminescent signal. Inhibition by this compound will result in a decreased signal.

PARP Trapping Assay

This assay is crucial for evaluating a key mechanism of action for many PARP inhibitors, which is their ability to "trap" PARP enzymes on DNA, leading to cytotoxic DNA-protein crosslinks.

Detailed Protocol:

  • Cell Treatment: Treat cells (e.g., cancer cell lines) with the test compound (this compound) and a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce PARP recruitment to DNA.

  • Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound protein fraction from the soluble nuclear fraction.

  • Western Blotting: Perform Western blotting on the chromatin-bound fraction using antibodies against PARP-1 and PARP-2.

  • Data Analysis: Quantify the amount of PARP-1 and PARP-2 in the chromatin-bound fraction. An increase in the amount of chromatin-bound PARP in the presence of the inhibitor indicates PARP trapping.

Conclusion

The biochemical assays detailed in this guide provide a robust framework for the characterization of this compound and other PARP inhibitors. By employing a combination of these methods, researchers can obtain a comprehensive understanding of a compound's inhibitory potency, mechanism of action, and cellular efficacy. The comparative data presented underscores the potent activity of this compound in the landscape of PARP inhibitors, making it a valuable tool for further research and drug development.

A Comparative Guide to the PARP Inhibitor BYK 49187: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of BYK 49187, a potent PARP-1 and PARP-2 inhibitor, with other well-established PARP inhibitors: Olaparib, Rucaparib, and Veliparib. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.

Executive Summary

This compound is a powerful inhibitor of both PARP-1 and PARP-2 enzymes. In preclinical studies, it has demonstrated significant efficacy in both cellular (in vitro) and animal (in vivo) models. This guide places the performance of this compound in context with leading PARP inhibitors, offering a valuable resource for researchers in oncology, cardiovascular disease, and other fields where PARP inhibition is a promising therapeutic strategy.

In Vitro Efficacy: A Comparative Analysis

The in vitro potency of PARP inhibitors is a key indicator of their therapeutic potential. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) and other potency measures for this compound and its alternatives against various cell lines and purified enzymes.

Table 1: Potency of this compound against PARP Enzymes and in Cellular Assays

Target/AssayPotency (pIC50)Cell Line
Recombinant PARP-1 (cell-free)8.36N/A
Murine PARP-2 (cell-free)7.50N/A
PAR formation7.80A549 (Human Lung Carcinoma)
PAR formation7.02C4I (Human Cervical Carcinoma)
PAR formation7.65H9c2 (Rat Cardiomyoblast)

Table 2: Comparative In Vitro Potency (IC50) of PARP Inhibitors in Cancer Cell Lines (µM)

Cell LineCancer TypeOlaparibRucaparibVeliparib
MDA-MB-436 (BRCA1 mutant)Breast4.7[1]2.3[1]-
HCC1937 (BRCA1 mutant)Breast96[1]13[1]-
MDA-MB-231Breast≤20[1]<10[1]-
MDA-MB-468Breast≤20[1]<10[1]-
UWB1.289 (BRCA1 mutant)Ovarian-0.375[2]-
UWB1.289 + BRCA1Ovarian-5.43[2]-
COLO704Ovarian-2.5[3]-
HCT116Colorectal2.799[4]--
HCT15Colorectal4.745[4]--
SW480Colorectal12.42[4]--
IshikawaEndometrial--133.5[5]
A549Lung--133.5[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Efficacy: Preclinical Evidence

In vivo studies are critical for evaluating the therapeutic potential of a drug in a whole-organism context. The available data for this compound and its alternatives are presented below.

This compound: Cardioprotective Effects

A key in vivo finding for this compound is its ability to reduce myocardial infarct size[7]. In a rat model of regional myocardial infarction, this compound demonstrated a significant reduction in the area of heart muscle damage following ischemia.

Olaparib, Rucaparib, and Veliparib: Anti-tumor Activity

These PARP inhibitors have been extensively studied in various cancer models.

  • Olaparib: Has shown efficacy in xenograft models of pediatric solid tumors[8] and in combination with other therapies in prostate cancer models. Clinical studies have demonstrated its effectiveness in treating advanced breast, ovarian, pancreatic, and prostate cancers with BRCA1/2 mutations[9].

  • Rucaparib: Demonstrates potent in vivo activity in BRCA1/2 deficient tumors[2][10]. Studies in patient-derived xenograft (PDX) models show its efficacy in tumors with alterations in non-BRCA homologous recombination repair (HRR) genes[11].

  • Veliparib: Enhances the efficacy of chemotherapy and radiotherapy in various solid tumor models[5][12]. In a phase II trial for metastatic breast cancer in patients with germline BRCA mutations, Veliparib showed activity as a single agent[13].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented in this guide.

In Vitro PARP Inhibition Assay (Cell-Free)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PARP-1 or PARP-2.

  • Reaction Setup: Recombinant human PARP-1 or murine PARP-2 is incubated in a reaction buffer containing biotinylated NAD+ (the substrate for PARP), and activated DNA.

  • Inhibitor Addition: Test compounds, such as this compound, are added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of poly(ADP-ribose) (PAR) produced is quantified. This is often done using an ELISA-based method where the biotinylated PAR is captured on a streptavidin-coated plate and detected with an anti-PAR antibody.

  • Data Analysis: The concentration of the inhibitor that results in 50% inhibition of PARP activity (IC50) is calculated.

Cellular PAR Formation Assay

This assay assesses the ability of a compound to inhibit PARP activity within intact cells.

  • Cell Culture: Adherent cells (e.g., A549, C4I, H9c2) are grown in multi-well plates.

  • DNA Damage Induction: Cells are treated with a DNA-damaging agent, such as hydrogen peroxide (H2O2) or MNNG, to activate PARP.

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of the PARP inhibitor before and during the DNA damage induction.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow for antibody entry.

  • Immunofluorescence Staining: The cells are stained with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: The fluorescence intensity, which is proportional to the amount of PAR, is measured using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: The concentration of the inhibitor that results in a 50% reduction in the PAR signal (IC50) is determined.

In Vivo Myocardial Infarction Model (Rat)

This model is used to evaluate the cardioprotective effects of a compound.

  • Animal Model: Male rats are typically used.

  • Anesthesia and Surgery: The animals are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is then ligated for a defined period (e.g., 25-40 minutes) to induce ischemia.

  • Reperfusion: The ligature is released to allow for reperfusion of the coronary artery.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously or intraperitoneally at a specific time point before, during, or after ischemia.

  • Infarct Size Measurement: After a set reperfusion period (e.g., 24 hours), the heart is excised. The area at risk (the portion of the heart supplied by the occluded artery) and the infarcted area (the dead tissue) are delineated using specific staining techniques (e.g., Evans blue and TTC staining).

  • Data Analysis: The infarct size is expressed as a percentage of the area at risk. The effect of the drug is determined by comparing the infarct size in the treated group to the vehicle-treated control group.

Signaling Pathways and Mechanism of Action

PARP inhibitors exert their effects by interfering with a critical DNA damage repair pathway. Understanding this mechanism is key to appreciating their therapeutic applications.

PARP-1 Signaling in DNA Single-Strand Break Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) plays a crucial role in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA[14][15].

PARP1_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Polymer PARP1_active->PAR synthesizes Repair_Complex Repair Complex Assembly PARP1_active->Repair_Complex NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair_Proteins->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair

Caption: PARP-1 activation and recruitment of DNA repair machinery.

Mechanism of Action of PARP Inhibitors

PARP inhibitors, such as this compound, function by competing with NAD+ for the catalytic domain of PARP enzymes. This leads to two key consequences:

  • Inhibition of PAR Synthesis: The inhibitor prevents the synthesis of PAR, thereby blocking the recruitment of DNA repair proteins to the site of damage.

  • PARP Trapping: The inhibitor "traps" the PARP enzyme on the DNA at the site of the single-strand break. This trapped PARP-DNA complex is a significant cytotoxic lesion, as it can obstruct DNA replication and lead to the formation of more severe double-strand breaks.

In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (which are critical for homologous recombination repair of double-strand breaks), the accumulation of these lesions is particularly lethal. This concept is known as "synthetic lethality."

PARP_Inhibitor_MoA cluster_normal Normal Cell cluster_brca_mutant BRCA Mutant Cancer Cell DNA_SSB_N DNA SSB PARP1_N PARP-1 DNA_SSB_N->PARP1_N PARP_trapped_N Trapped PARP-1 PARP1_N->PARP_trapped_N inhibited by PARPi_N PARP Inhibitor PARPi_N->PARP1_N DSB_N Double-Strand Break (DSB) PARP_trapped_N->DSB_N leads to HR_Repair_N Homologous Recombination (HR) Repair DSB_N->HR_Repair_N repaired by Cell_Survival_N Cell Survival HR_Repair_N->Cell_Survival_N DNA_SSB_C DNA SSB PARP1_C PARP-1 DNA_SSB_C->PARP1_C PARP_trapped_C Trapped PARP-1 PARP1_C->PARP_trapped_C inhibited by PARPi_C PARP Inhibitor PARPi_C->PARP1_C DSB_C Double-Strand Break (DSB) PARP_trapped_C->DSB_C leads to HR_Repair_C Defective HR Repair DSB_C->HR_Repair_C Cell_Death_C Cell Death (Synthetic Lethality) HR_Repair_C->Cell_Death_C

Caption: Synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Conclusion

This compound is a potent inhibitor of PARP-1 and PARP-2 with demonstrated in vitro and in vivo activity. While direct comparative data with other PARP inhibitors in the same experimental systems is limited, the available information suggests it is a powerful research tool and a potential therapeutic candidate. Its notable cardioprotective effects in a preclinical model of myocardial infarction suggest a therapeutic application beyond oncology, warranting further investigation. This guide provides a foundational overview to aid researchers in their evaluation and potential application of this compound and other PARP inhibitors.

References

BYK 49187 in Retinal Degeneration: A Comparative Efficacy Review

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic strategies for retinal degenerative diseases, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a promising avenue. Preclinical research has highlighted the potential of PARP inhibitors to protect photoreceptor cells from cell death. This guide provides a comparative analysis of the efficacy of BYK 49187, a potent PARP-1 and PARP-2 inhibitor, against another PARP inhibitor, ABT-888, based on available experimental data. The focus of this comparison is a key preclinical study that evaluated these compounds in a well-established in vitro model of retinal degeneration.

Efficacy in a Preclinical Model of Retinal Degeneration

A pivotal study investigated the protective effects of this compound and ABT-888 on photoreceptor-like 661W cells. In this model, retinal degeneration was induced by treatment with FK866, a specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which leads to a deficiency in NAD+ and subsequent photoreceptor cell death. The efficacy of the PARP inhibitors was assessed by their ability to rescue the cells from this induced stress, as measured by cellular reductive capacity and cell survival.

The results demonstrated that both this compound and ABT-888 provided a partial but statistically significant rescue of the 661W cells.[1] Treatment with either inhibitor mitigated the toxic effects of FK866-mediated NAMPT inhibition.[1]

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative findings from the comparative study.

Treatment GroupReductive Capacity (WST-1 Assay)Cell Survival (Calcein AM Assay)
Vehicle ControlBaselineBaseline
FK866 (20 µM)Significant ReductionSignificant Reduction
FK866 + this compound (400 nM)Partially Rescued (p < 0.01)Partially Rescued (p < 0.05)
FK866 + ABT-888 (2 nM)Partially Rescued (p < 0.01)Partially Rescued (p < 0.05)

Note: The exact percentage of rescue was not detailed in the available literature. The p-values indicate a statistically significant improvement compared to the FK866-treated group.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

In Vitro Model of Retinal Degeneration
  • Cell Line: 661W photoreceptor-like cells were used.

  • Induction of Cell Stress: Cells were treated with 20 µM of FK866, a NAMPT inhibitor, to induce NAD+ deficiency and mimic the conditions of retinal degeneration.

  • Treatment with PARP Inhibitors:

    • This compound was co-administered with FK866 at a concentration of 400 nM.

    • ABT-888 was co-administered with FK866 at a concentration of 2 nM.

Reductive Capacity Assessment (WST-1 Assay)
  • 661W cells were seeded in 96-well plates.

  • After adherence, the cells were treated with the respective compounds (Vehicle, FK866, FK866 + this compound, FK866 + ABT-888).

  • Following the treatment period, 10 µL of WST-1 reagent was added to each well.

  • The plates were incubated for a specified period (typically 1-4 hours) at 37°C.

  • The absorbance was measured at a wavelength between 420-480 nm using a microplate reader. The absorbance is directly proportional to the reductive capacity of the cells.

Cell Survival Assessment (Calcein AM Assay)
  • 661W cells were cultured in 96-well plates and treated as described above.

  • After the treatment period, the culture medium was removed, and the cells were washed with a balanced salt solution.

  • A working solution of Calcein AM was added to each well, and the plates were incubated at 37°C for 30 minutes.

  • During incubation, intracellular esterases in viable cells convert the non-fluorescent Calcein AM to the highly fluorescent calcein.

  • The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 490 nm and 525 nm, respectively. The fluorescence intensity is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of PARP-mediated cell death in photoreceptors and the experimental workflow used to evaluate the efficacy of this compound and ABT-888.

G cluster_pathway PARP-Mediated Photoreceptor Cell Death Pathway cluster_intervention Therapeutic Intervention NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAD NAD+ NAMPT->NAD Biosynthesis Cell_Death Photoreceptor Cell Death NAD->Cell_Death Deficiency leads to PARP PARP (Poly(ADP-ribose) Polymerase) PARP->NAD Depletion DNA_damage DNA Damage DNA_damage->PARP Activation FK866 FK866 (NAMPT Inhibitor) FK866->NAMPT Inhibition BYK_49187 This compound (PARP Inhibitor) BYK_49187->PARP Inhibition ABT_888 ABT-888 (PARP Inhibitor) ABT_888->PARP Inhibition

Caption: PARP activation in photoreceptor cell death.

G cluster_workflow Experimental Workflow start Start: 661W Photoreceptor Cells induce_stress Induce Cell Stress with FK866 (20 µM) start->induce_stress treatment Co-treatment with PARP Inhibitors induce_stress->treatment byk This compound (400 nM) treatment->byk abt ABT-888 (2 nM) treatment->abt assays Efficacy Assessment byk->assays abt->assays wst1 WST-1 Assay (Reductive Capacity) assays->wst1 calcein Calcein AM Assay (Cell Survival) assays->calcein end End: Comparative Data Analysis wst1->end calcein->end

Caption: Workflow for comparing PARP inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling BYK 49187

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of BYK 49187, a potent PARP-1 and PARP-2 inhibitor intended for research use only. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

While a Safety Data Sheet (SDS) from Santa Cruz Biotechnology indicates that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to recognize that the toxicological properties of this research compound may not be fully characterized.[1] Therefore, a cautious approach to handling is strongly recommended, treating it as a potent pharmacological agent. The following PPE is mandatory to minimize exposure.

Eye and Face Protection
  • Safety Glasses: Must be worn at all times when in the laboratory.

  • Face Shield: Recommended when there is a risk of splashes or aerosols, such as during vortexing, sonicating, or preparing concentrated solutions.

Skin Protection
  • Gloves: Chemical-resistant gloves are required. Due to the lack of specific breakthrough data for this compound, it is recommended to use nitrile gloves and practice double gloving, especially when handling the pure compound or concentrated solutions. Gloves should be changed immediately if contaminated, and every two hours during continuous use.

  • Laboratory Coat: A fully buttoned lab coat must be worn to protect street clothing and skin from potential contamination.

  • Closed-toe Shoes: These are mandatory in any laboratory setting where chemicals are handled.

Respiratory Protection
  • Not Typically Required: Under normal laboratory conditions with adequate ventilation (e.g., working in a chemical fume hood), respiratory protection is not usually necessary.

  • Required When: If there is a potential for aerosolization of the solid compound (e.g., during weighing) and a ventilated enclosure is not available, a NIOSH-approved N95 or higher particulate respirator should be used.

Quantitative Data Summary

Due to the limited publicly available data for this compound, specific quantitative exposure limits have not been established. The following table provides general guidance for glove selection.

Glove TypeBreakthrough Time (General Guidance for similar research compounds)Recommendations
NitrileVariable, generally good for short-term useRecommended for general handling. Practice double gloving for enhanced protection. Change immediately upon contamination.
LatexGenerally less chemical resistant than nitrileNot recommended as a primary barrier.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Don the required PPE: lab coat, safety glasses, and double nitrile gloves.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents.

    • Have a designated waste container ready for contaminated materials.

  • Handling in a Chemical Fume Hood:

    • Weighing: Carefully weigh the solid this compound in a disposable weigh boat within the fume hood to minimize the risk of inhalation.

    • Dissolving: Add the desired solvent to the vial containing the compound. Cap the vial securely before mixing.

    • Experimental Use: Keep all containers with this compound capped when not in immediate use.

  • Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • Dispose of all contaminated disposable items in the designated hazardous waste container.

    • Doff PPE in the correct order: remove outer gloves, then lab coat, then inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Solid Waste:

    • Unused or expired this compound should be disposed of as hazardous chemical waste.

    • Contaminated items such as gloves, weigh boats, and pipette tips must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.

  • Disposal Procedures:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and to schedule a waste pickup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.